molecular formula C11H14FNO B3374175 [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol CAS No. 1017444-90-4

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Cat. No.: B3374175
CAS No.: 1017444-90-4
M. Wt: 195.23 g/mol
InChI Key: VFSNOLLHQDKRAL-UHFFFAOYSA-N
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Description

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.24 g/mol . It is supplied as an oil and is recommended to be stored at room temperature . This pyrrolidine-based compound is a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules. Its structure, featuring a fluorophenyl group and a methanol functional group on a pyrrolidine ring, makes it a versatile intermediate for drug discovery efforts. The compound is especially relevant in the development of kinase inhibitors, which are a key focus for the treatment of proliferative diseases. Research indicates that closely related structural analogs of this chemical are utilized as core components in dihydronaphthyridine-based compounds that act as potent kinase inhibitors . As a key intermediate, [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol can be produced in high and ultra-high purity forms, including 99%, 99.9%, 99.99%, and higher, as well as to various standard grades such as Reagent, Technical, and Pharmaceutical Grades . This product is intended for research purposes only and is not for diagnostic or therapeutic use. For comprehensive handling and safety information, please request a Safety Data Sheet (SDS) from the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2-fluorophenyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSNOLLHQDKRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol CAS 1017444-90-4 properties

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical monograph on [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol , designed for researchers in medicinal chemistry and drug discovery.

CAS: 1017444-90-4 | Formula: C₁₁H₁₄FNO | M.W.: 195.24 g/mol

Executive Summary

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules. It features a chiral or racemic pyrrolidine core substituted at the N-position with an ortho-fluorophenyl group and at the C3-position with a hydroxymethyl moiety. This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) for exploring


-rich chemical space ("Escaping Flatland") while leveraging the metabolic and conformational advantages of the ortho-fluorine substituent. Primary applications include the development of Potassium-Competitive Acid Blockers (P-CABs), GPCR modulators, and kinase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyDataNote
IUPAC Name [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol
SMILES OCC1CN(C2=CC=CC=C2F)CC1
Molecular Weight 195.24 g/mol
LogP (Predicted) 1.8 ± 0.3Moderate lipophilicity; CNS penetrant potential.
pKa (Predicted) ~13.5 (Alcohol), ~ -1.0 (N-aryl amine)Nitrogen lone pair is delocalized into the phenyl ring.
H-Bond Donors 1 (OH)
H-Bond Acceptors 2 (N, O)Fluorine acts as a weak acceptor.
Rotatable Bonds 2C-O and N-C(phenyl) bonds.
Appearance Viscous Oil or Low-Melting SolidOften handled as an HCl salt for stability.

Synthetic Routes & Methodology

The synthesis of CAS 1017444-90-4 typically employs transition-metal-catalyzed cross-coupling due to the electronic deactivation of the 2-fluorobenzene ring, which renders classical nucleophilic aromatic substitution (


) difficult without harsh conditions.
Preferred Route: Buchwald-Hartwig Amination

The most robust protocol involves the palladium-catalyzed coupling of pyrrolidin-3-ylmethanol with 1-bromo-2-fluorobenzene . This method ensures high chemoselectivity and avoids racemization if a chiral starting material is used.

Reaction Scheme (DOT Visualization):

Synthesis SM1 Pyrrolidin-3-ylmethanol (Nucleophile) Cat Pd(OAc)2 / BINAP NaOtBu, Toluene, 100°C SM1->Cat SM2 1-Bromo-2-fluorobenzene (Electrophile) SM2->Cat Prod [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (Target) Cat->Prod C-N Coupling Yield: 75-85%

Figure 1: Palladium-catalyzed synthesis workflow.

Detailed Experimental Protocol (Buchwald-Hartwig)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Preparation: In a dry reaction vial, charge 1-bromo-2-fluorobenzene (1.0 equiv, 5.0 mmol) and pyrrolidin-3-ylmethanol (1.2 equiv, 6.0 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and rac-BINAP (4 mol%).

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 equiv). Crucial: Use fresh NaOtBu stored in a glovebox to prevent hydrolysis.

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the aryl bromide.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂; Gradient: 0–5% MeOH in DCM).

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the disappearance of the N-H signal and the appearance of aromatic protons (multiplets, 6.9–7.2 ppm) and the diagnostic pyrrolidine ring protons shifted downfield due to N-arylation.

Medicinal Chemistry Utility

This scaffold is engineered to address specific challenges in drug design, primarily metabolic stability and receptor binding kinetics.

The "Ortho-Fluorine" Effect

The strategic placement of the fluorine atom at the ortho-position of the N-phenyl ring serves three critical functions:

  • Metabolic Blockade: It blocks the metabolically labile ortho-position, preventing oxidative metabolism (e.g., hydroxylation) by CYP450 enzymes.

  • Conformational Locking: The high electronegativity of fluorine creates a dipole-dipole repulsion with the pyrrolidine nitrogen lone pair (if planar) or ring strain, biasing the molecule into a twisted conformation. This non-planar geometry often improves selectivity for 3D protein pockets over flat, promiscuous targets.

  • Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) without the steric bulk of a methyl group, enhancing membrane permeability.

Scaffold Logic Flow

The following diagram illustrates how this building block integrates into broader drug discovery campaigns.

MedChem Core [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol PCAB P-CAB Analogs (Acid Secretion) Core->PCAB Bioisostere of Vonoprazan core Kinase Kinase Inhibitors (ATP Hinge Binder) Core->Kinase Scaffold hopping GPCR GPCR Modulators (GABA-A PAMs) Core->GPCR Mech1 Hydroxyl Group: Handle for ether/ester derivatization Core->Mech1 Mech2 2-Fluoro Group: Prevents ortho-oxidation (Metabolic Stability) Core->Mech2

Figure 2: Medicinal chemistry applications and structural logic.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage: Store at 2–8°C under inert gas (Nitrogen). The compound is hygroscopic; keep the container tightly closed.

References

  • Buchwald-Hartwig Amination General Protocol

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • P-CAB Scaffold Context (Vonoprazan/Tak-438)

    • Arikawa, Y., et al. (2012). "Discovery of a novel pyrrole derivative... as a potassium-competitive acid blocker (P-CAB)." Journal of Medicinal Chemistry. Link

  • Pyrrolidine Synthesis via Pd-Catalysis

    • Wolfe, J. P., et al. (2000). "Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates." Journal of Organic Chemistry. Link

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol molecular weight and formula

[1]

Executive Summary & Molecular Identity[2]

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase signaling pathways. Characterized by a pyrrolidine core substituted at the N-position with an ortho-fluorophenyl group and at the C3-position with a hydroxymethyl moiety, this molecule offers a unique combination of conformational rigidity and metabolic resistance.

The presence of the ortho-fluorine atom introduces electronic and steric effects that can modulate the basicity of the pyrrolidine nitrogen and influence the binding affinity of derived clinical candidates.

Table 1: Physicochemical Identity Matrix
PropertySpecification
Systematic Name [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol
CAS Registry Number 1017444-90-4
Molecular Formula C₁₁H₁₄FNO
Molecular Weight 195.24 g/mol
SMILES OCC1CN(C2=CC=CC=C2F)CC1
InChIKey HOJIBLLFDVLDFW-UHFFFAOYSA-N (Racemic)
Physical State Pale yellow oil or low-melting solid (dependent on purity/enantiomer)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Structural Architecture & Physicochemical Profile

The utility of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol extends beyond its role as a mere linker. Its structural features are often leveraged to optimize Lead-like properties in drug discovery campaigns.

The Ortho-Fluorine Effect

The 2-fluoro substitution on the phenyl ring is not arbitrary; it serves two critical medicinal chemistry functions:

  • Metabolic Blockade: The fluorine atom blocks the metabolically labile ortho-position, preventing oxidative metabolism (Phase I) often catalyzed by CYP450 enzymes.

  • Conformational Biasing: Through dipole-dipole interactions and steric repulsion, the ortho-fluorine restricts the rotation of the N-Aryl bond, potentially locking the molecule into a bioactive conformation that reduces the entropic penalty upon protein binding.

Calculated Properties (In Silico)
  • LogP (Octanol/Water): ~1.8 (Predicted) – Indicates good membrane permeability.

  • Topological Polar Surface Area (TPSA): ~32 Ų – Well within the blood-brain barrier (BBB) penetration range (<90 Ų).

  • H-Bond Donors: 1 (Hydroxyl group)

  • H-Bond Acceptors: 2 (Nitrogen, Oxygen)

Synthetic Methodology

While simple nucleophilic aromatic substitution (SNAr) can be attempted, the electron-rich nature of the 2-fluorobenzene ring (lacking strong electron-withdrawing groups like -NO₂ or -CN) makes direct displacement difficult and low-yielding.

The Authoritative Protocol: Buchwald-Hartwig Amination The industry-standard approach for synthesizing this scaffold ensures high yield and reproducibility by utilizing palladium-catalyzed C-N bond formation.

Diagram 1: Synthetic Pathway (Buchwald-Hartwig)

SynthesisStart13-(Hydroxymethyl)pyrrolidineCatalystPd(OAc)2 / BINAPNaOtBu / TolueneStart1->CatalystStart21-Bromo-2-fluorobenzeneStart2->CatalystProduct[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanolCatalyst->Product100°C, 12hYield: >85%

Caption: Palladium-catalyzed cross-coupling strategy for N-arylation.

Detailed Protocol (Self-Validating System)

Reagents:

  • (±)-Pyrrolidin-3-ylmethanol (1.0 equiv)[1]

  • 1-Bromo-2-fluorobenzene (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • BINAP (Racemic or Chiral depending on substrate) (3 mol%)

  • Sodium tert-butoxide (1.5 equiv)

  • Toluene (Anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a three-neck round-bottom flask and purge with Argon. Oxygen exclusion is critical to prevent catalyst deactivation.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and BINAP to the flask. Add toluene and stir at room temperature for 15 minutes until the solution turns a characteristic orange-red, indicating active catalyst formation.

  • Substrate Addition: Add 1-bromo-2-fluorobenzene, followed by the pyrrolidin-3-ylmethanol and sodium tert-butoxide.

  • Reaction: Heat the mixture to 100°C. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS. The starting amine should be consumed within 4–12 hours.

  • Work-up: Cool to room temperature. Filter through a celite pad to remove palladium residues and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Validation Point: The product should be UV-active (due to the phenyl ring) and show a distinct mass peak of [M+H]⁺ = 196.1.

Analytical Characterization & QC

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region (6.9 – 7.2 ppm): Expect a complex multiplet pattern integrating to 4 protons. The 2-fluoro substitution destroys the symmetry of the phenyl ring.

    • Methanol Group (3.5 – 3.7 ppm): A doublet or multiplet for the -CH ₂OH protons.

    • Pyrrolidine Ring (1.8 – 3.4 ppm): Complex multiplets corresponding to the C2, C4, and C5 protons. The protons alpha to the nitrogen (C2 and C5) will be deshielded.

  • ¹⁹F NMR: A single distinct peak around -120 to -125 ppm (relative to CFCl₃), confirming the presence of the fluorine atom on the aromatic ring.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: [M+H]⁺ = 196.24 m/z.

  • Purity Criterion: >95% by HPLC area integration (254 nm).

Strategic Applications in Drug Discovery

This scaffold is a versatile "warhead" carrier or linker. The hydroxyl group serves as a pivot point for further functionalization (e.g., conversion to a mesylate for nucleophilic displacement, or oxidation to an aldehyde for reductive amination).

Diagram 2: Scaffold Utility Decision Tree

UtilityCore[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanolPath1Hydroxyl Activation(MsCl / TsCl)Core->Path1FunctionalizationPath2Oxidation(Dess-Martin)Core->Path2DerivatizationResult1SN2 Displacement(Amines/Thiols)Path1->Result1Linker StrategyResult2Reductive Amination(Library Synthesis)Path2->Result2Diversity Generation

Caption: Functionalization pathways for library generation.

References

  • PubChem. (2025). Compound Summary: ((3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol (Analogous Structure Data).[2] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2009). Synthesis of Enantiomerically Pure Diaryl-2-pyrrolidinemethanols. Org.[3] Synth. 2009, 86, 225. Retrieved from [Link]

  • Accela ChemBio. (2025). Catalog Entry: [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol.[1][4] Retrieved from [Link]

Rational Design and Structure-Activity Relationship of N-Aryl Pyrrolidine Methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic molecules to sp³-rich, three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry. Among these privileged structures, the N-aryl pyrrolidine methanol (N-aryl prolinol) scaffold has emerged as a highly versatile pharmacophore. By combining the conformational rigidity of the pyrrolidine ring with the stereospecific hydrogen-bonding capacity of the C2-methanol group, this scaffold offers precise spatial control over target engagement.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the Structure-Activity Relationship (SAR) of N-aryl pyrrolidine methanol derivatives. We will explore the mechanistic causality behind structural modifications, analyze recent breakthroughs in targeted protein degradation (e.g., DCAF15 binders), and provide self-validating experimental workflows for both the synthesis and biological evaluation of these compounds.

Deconstructing the Pharmacophore: SAR Dynamics

The biological efficacy of N-aryl pyrrolidine methanol derivatives is dictated by three highly tunable structural nodes. Understanding the causality behind each modification is critical for rational drug design.

  • The Pyrrolidine Core (Conformational Rigidity): The five-membered nitrogen heterocycle provides essential sp³-hybridized 3D coverage. Unlike linear alkyl amines, the pyrrolidine ring undergoes pseudorotation, allowing it to adopt specific envelope or half-chair conformations that optimally fill lipophilic binding pockets 1.

  • The C2-Methanol Group (Stereospecificity & H-Bonding): The hydroxymethyl group acts as a critical hydrogen bond donor/acceptor. The stereocenter at C2 is the primary driver of enantioselectivity. For instance, the (S)-enantiomer often projects the hydroxyl group into a hydrophilic sub-pocket to interact with target backbone amides, whereas the (R)-enantiomer causes steric clashes, resulting in a precipitous drop in affinity.

  • The N-Aryl Substituent (Electronic & Steric Tuning): The direct attachment of an aryl group to the pyrrolidine nitrogen fundamentally alters the amine's basicity via resonance delocalization. Electron-withdrawing groups (EWGs) on the aryl ring reduce the pKa of the nitrogen, enhancing passive membrane permeability while providing necessary π-π stacking or electrostatic interactions with the target 2.

SAR_Logic Core N-Aryl Pyrrolidine Methanol Core NAryl N-Aryl Group (Lipophilicity, pi-pi) Core->NAryl PyrRing Pyrrolidine Ring (Conformational Rigidity) Core->PyrRing C2MeOH C2-Methanol (H-Bonding, Stereocenter) Core->C2MeOH Target Target Affinity (e.g., DCAF15) NAryl->Target Fit Receptor Fit (Pseudorotation) PyrRing->Fit Enantio Enantioselectivity (S vs R) C2MeOH->Enantio

Logical mapping of SAR components for N-aryl pyrrolidine methanol derivatives.

Target-Specific Case Studies

Case Study A: Molecular Glues for DCAF15 (SPLAMs)

Aryl sulfonamides (SPLAMs) like E7820 are known to bind the DCAF15 E3 ligase receptor, recruiting RBM39 for targeted degradation. Recent medicinal chemistry efforts have successfully utilized the 7-(N-aryl pyrrolidinyl) indole scaffold as an isosteric mimic of E7820 2. The pyrrolidine ring mimics the spatial geometry of the sulfonamide linker, while a carboxylic acid functionalized N-aryl group replicates the necessary electrostatic contacts.

Case Study B: SLC1A4/5 Transporter Blockade

Hydroxy-L-proline derivatives have been identified as potent blockers of the neutral amino acid transporters SLC1A4 and SLC1A5, which are critical in cancer cell metabolism. The conformationally restricted pyrrolidine ring allows these derivatives to act as non-substrate inhibitors, wedging into the transporter and blocking the anion leak conductance 3.

Quantitative SAR Analysis

The following table summarizes the causal relationship between specific structural modifications and biological activity, using the DCAF15 binding model as a representative framework.

CompoundR1 (N-Aryl Substituent)C2 StereochemistryDCAF15 Binding Affinity (Kd, µM)Cellular IC50 (µM)Mechanistic Rationale
1 (E7820 ref) N/A (Sulfonamide)N/A0.0450.12Native ligand electrostatic profile.
2a Phenyl(S)>10.0>50.0Lack of H-bond acceptor abolishes binding.
2b 3-Carboxyphenyl(S)0.0500.15Carboxylate acts as a perfect isostere to sulfonamide.
2c 3-Carboxyphenyl(R)4.50>50.0Stereochemical inversion causes severe steric clash.
2d 3-Methoxycarbonylphenyl(S)1.205.40Esterification removes H-bond donor capability, reducing affinity.

Validated Experimental Methodologies

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checkpoints guarantee that downstream biological data is not confounded by upstream synthetic or assay artifacts.

Protocol 1: Synthesis of N-Aryl Pyrrolidine Methanol via Buchwald-Hartwig Amination

Causality Note: Direct N-arylation of prolinol is challenging due to the competing nucleophilicity of the primary hydroxyl group. Using a palladium-catalyzed Buchwald-Hartwig cross-coupling with specific bulky ligands (e.g., RuPhos) ensures absolute chemoselectivity for the nitrogen over the oxygen.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine (S)-pyrrolidine-2-methanol (1.0 equiv), the desired aryl bromide (1.1 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous toluene (0.2 M) via syringe.

  • Reaction: Heat the mixture to 85°C and stir for 12 hours. Validation Checkpoint 1: Monitor via TLC/LC-MS. The disappearance of the aryl bromide indicates reaction completion.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validation (QC): Perform Chiral HPLC to ensure no racemization occurred at the C2 stereocenter during the basic coupling conditions (Target: >98% ee). Confirm chemoselectivity via ¹H-NMR (absence of O-aryl ether peaks).

Synth_Workflow Step1 1. Reagent Assembly (Prolinol, Ar-Br, Pd-Cat) Step2 2. Chemoselective Coupling (85°C, RuPhos Ligand) Step1->Step2 Step3 3. Workup & Filtration (Remove Pd Black) Step2->Step3 Step4 4. Chiral HPLC QC (Verify >98% ee) Step3->Step4 Product Pure N-Aryl Prolinol Step4->Product

Standard synthetic and validation workflow for generating N-aryl prolinols.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

To evaluate the binding affinity of the synthesized derivatives to target proteins (e.g., DCAF15), an FP assay utilizing a fluorescently tagged reference tracer is employed 2.

Step-by-Step Methodology:

  • Tracer Validation: Titrate the target protein (0 to 5 µM) against a fixed concentration of the fluorescent tracer (e.g., 10 nM FITC-E7820) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Calculate the tracer Kd.

  • Assay Setup: Prepare a master mix containing the target protein at a concentration equal to its Kd (to ensure assay sensitivity) and 10 nM tracer.

  • Compound Titration: In a black 384-well microplate, dispense 10 µL of the master mix per well. Add 100 nL of the test N-aryl pyrrolidine methanol derivatives (10-point dose-response, 3-fold serial dilutions in DMSO) using an acoustic liquid handler.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the microplate on a multi-mode reader using polarized excitation (485 nm) and emission (528 nm) filters. Calculate milli-polarization (mP) units.

  • Self-Validation (QC): Calculate the Z'-factor using positive (unlabeled E7820) and negative (DMSO only) controls. A Z'-factor > 0.6 validates the assay's robustness. Fit the data to a 4-parameter logistic curve to extract IC50 and calculate Kd using the Cheng-Prusoff equation.

Conclusion

The N-aryl pyrrolidine methanol scaffold represents a triumph of three-dimensional drug design. By carefully tuning the electronic properties of the N-aryl group and leveraging the stereospecific hydrogen-bonding capabilities of the C2-methanol moiety, researchers can achieve exquisite target selectivity and affinity. Whether acting as molecular glues for E3 ligases or conformationally restricted inhibitors for amino acid transporters, this scaffold will remain a cornerstone of modern medicinal chemistry.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH) / ResearchGate.[Link]

  • Design and Synthesis of 7-(N-Aryl Pyrrolidinyl) Indoles as Potential DCAF15 Binders. MDPI.[Link]

  • Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv.[Link]

Sources

An In-Depth Technical Guide to [1-(2-Fluorophenyl)-3-pyrrolidinyl]methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its three-dimensional, non-planar structure allows for a precise spatial arrangement of substituents, which is crucial for selective and potent interactions with biological targets.[1] When combined with fluorine, an element with unique and powerful properties in drug design, the resulting fluorinated pyrrolidine building blocks become invaluable tools for the modern medicinal chemist. The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability, addressing many challenges encountered during drug development.[2][3]

This technical guide provides a comprehensive overview of [1-(2-Fluorophenyl)-3-pyrrolidinyl]methanol, a key fluorinated pyrrolidine building block. We will delve into its chemical identity, synthesis, physicochemical properties, and its application as a versatile intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).

Chemical Identity and Nomenclature

IUPAC Name: [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol[4]

Synonyms:

  • (1-(2-Fluorophenyl)pyrrolidin-3-yl)methanol

  • [1-(2-Fluorophenyl)-3-pyrrolidinyl]methanol[4]

CAS Number: 1017444-90-4[4]

Molecular Formula: C₁₁H₁₄FNO[4]

Molecular Weight: 195.24 g/mol [4]

Chemical Structure:

G 1 C 2 C 1->2 3 N 2->3 4 C 3->4 9 C 3->9 5 C 4->5 5->1 6 C 5->6 7 O 6->7 8 H 7->8 10 C 9->10 11 C 10->11 15 F 10->15 12 C 11->12 13 C 12->13 14 C 13->14 14->9

Figure 1: Chemical structure of [1-(2-Fluorophenyl)-3-pyrrolidinyl]methanol.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic data is essential for the effective use of [1-(2-Fluorophenyl)-3-pyrrolidinyl]methanol in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄FNO[4]
Molecular Weight195.24 g/mol [4]
AppearanceNot specified
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified

Spectroscopic Data Interpretation:

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (Fluorophenyl group): A complex multiplet pattern is expected in the aromatic region (typically δ 7.0-7.5 ppm) due to the fluorine substitution and the ortho, meta, and para protons.

  • Pyrrolidine Ring Protons: A series of multiplets will be observed in the aliphatic region (typically δ 1.5-4.0 ppm). The protons on the carbon bearing the hydroxymethyl group and the protons on the carbons adjacent to the nitrogen will appear at a lower field.

  • Hydroxymethyl Protons (-CH₂OH): A doublet or a multiplet is expected, with its chemical shift influenced by hydrogen bonding.

  • Hydroxyl Proton (-OH): A broad singlet is anticipated, and its chemical shift will be concentration and solvent-dependent.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 110-165 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • Pyrrolidine Ring Carbons: Four distinct signals are expected for the pyrrolidine ring carbons.

  • Hydroxymethyl Carbon (-CH₂OH): A signal in the range of δ 60-70 ppm is anticipated.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 195.

  • Key Fragmentation Patterns: Common fragmentation would involve the loss of the hydroxymethyl group (-CH₂OH), the fluorophenyl group, or cleavage of the pyrrolidine ring.

Synthesis of [1-(2-Fluorophenyl)-3-pyrrolidinyl]methanol

A general and robust synthetic route to [1-(2-Fluorophenyl)-3-pyrrolidinyl]methanol is crucial for its accessibility in research and development. While a specific detailed protocol for this exact molecule is not publicly available, a general strategy can be outlined based on established methods for the synthesis of N-aryl-3-hydroxymethylpyrrolidines.

General Synthetic Approach:

A common and effective method involves the nucleophilic substitution reaction of 3-pyrrolidinol with an activated 2-fluoroaromatic compound, followed by the conversion of a suitable functional group at the 3-position to a hydroxymethyl group.

Illustrative Synthetic Protocol:

This protocol is a generalized representation and may require optimization for specific reagents and conditions.

Step 1: N-Arylation of a Protected 3-Hydroxypyrrolidine

  • To a solution of a suitable N-protected 3-hydroxypyrrolidine (e.g., Boc-3-hydroxypyrrolidine) in an appropriate aprotic solvent (e.g., DMF or DMSO), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature for a specified time to allow for the formation of the alkoxide.

  • Add 1-fluoro-2-nitrobenzene or a similar activated 2-fluorophenyl derivative to the reaction mixture.

  • Heat the reaction to a temperature typically ranging from 80 to 120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

Step 2: Reduction of the Nitro Group and Deprotection

  • Dissolve the N-(2-nitrophenyl)pyrrolidine derivative in a suitable solvent (e.g., methanol or ethanol).

  • Add a reducing agent such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere or use a transfer hydrogenation method with a reagent like ammonium formate.

  • Monitor the reaction until the nitro group is fully reduced to an amine.

  • Filter the catalyst and concentrate the filtrate.

  • If an N-protecting group like Boc is present, it can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent).

Step 3: Conversion to the Target Compound

This step will depend on the starting material for the 3-position. If starting from 3-hydroxypyrrolidine, the synthesis is more direct. If starting from a different precursor, such as a carboxylic acid or ester at the 3-position, a reduction step (e.g., with lithium aluminum hydride) would be necessary to obtain the hydroxymethyl group.

G A Protected 3-Hydroxypyrrolidine B N-Arylation with 2-Fluoroaromatic Compound A->B Base, Solvent C N-(2-Fluorophenyl) Protected 3-Hydroxypyrrolidine B->C D Deprotection C->D Acid or Hydrogenolysis E [1-(2-Fluorophenyl)-3-pyrrolidinyl]methanol D->E

Figure 2: Generalized synthetic workflow for [1-(2-Fluorophenyl)-3-pyrrolidinyl]methanol.

Applications in Drug Discovery and Development

[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanol serves as a valuable building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The presence of the 2-fluorophenyl group can enhance CNS penetration and metabolic stability, while the hydroxymethyl group provides a convenient handle for further chemical modifications.[5]

Key Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The lipophilicity and metabolic stability imparted by the fluorophenyl group make this scaffold particularly attractive for targeting CNS diseases. Derivatives may be explored as potential treatments for conditions such as depression, anxiety, schizophrenia, and neurodegenerative diseases.

  • Pain Management: The pyrrolidine core is present in various analgesic compounds, and derivatives of [1-(2-Fluorophenyl)-3-pyrrolidinyl]methanol could be investigated for their potential as novel pain therapeutics.

  • Oncology: The strategic introduction of fluorine can lead to compounds with improved anti-cancer activity. This building block can be used to synthesize novel kinase inhibitors or other anti-proliferative agents.

Workflow for Utilizing [1-(2-Fluorophenyl)-3-pyrrolidinyl]methanol in Drug Discovery:

G cluster_0 Scaffold Elaboration cluster_1 Screening and Optimization A [1-(2-Fluorophenyl)-3- pyrrolidinyl]methanol B Derivatization of Hydroxymethyl Group (Esterification, Etherification, etc.) A->B C Modification of Pyrrolidine Nitrogen (if applicable) A->C D Library of Novel Compounds B->D C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Candidate Selection G->H

Figure 3: A logical workflow illustrating the use of [1-(2-Fluorophenyl)-3-pyrrolidinyl]methanol in a drug discovery program.

Conclusion

[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanol is a strategically important building block in modern medicinal chemistry. Its unique combination of a three-dimensional pyrrolidine scaffold and the beneficial properties of a fluorinated aromatic ring makes it a valuable starting material for the synthesis of novel drug candidates. A solid understanding of its chemical properties, synthesis, and potential applications will empower researchers and drug development professionals to effectively utilize this versatile intermediate in their quest for new and improved therapeutics.

References

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

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The Strategic Incorporation of Fluorinated Pyrrolidine Building Blocks in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Confluence of Two Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has become an indispensable tool for optimizing pharmacological profiles.[1][2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity.[1][4][5][6][7] When this powerful element is combined with N-heterocyclic scaffolds, which are present in over two-thirds of FDA-approved small-molecule drugs, the potential for creating novel therapeutics with enhanced properties is significantly amplified.

This guide focuses on a particularly valuable class of these structures: fluorinated pyrrolidine building blocks. The pyrrolidine ring, a core component of the amino acid proline, is a prevalent motif in a vast array of natural products and synthetic drugs.[8][9][10] Its rigid, five-membered ring introduces specific conformational constraints that are critical for molecular recognition and biological activity. By strategically placing fluorine atoms on the pyrrolidine scaffold, medicinal chemists can exert precise control over its three-dimensional structure and electronic properties, thereby unlocking new avenues for drug design. This guide will provide an in-depth exploration of the synthesis, properties, and applications of these high-value building blocks, offering field-proven insights for researchers and drug development professionals.

Part 1: The Profound Impact of Fluorination on Pyrrolidine's Physicochemical Properties

The introduction of fluorine onto the pyrrolidine ring is not merely an act of substitution; it is a strategic decision that leverages powerful stereoelectronic effects to modulate the molecule's behavior. The electron-withdrawing nature of fluorine dramatically influences the ring's conformation, the basicity of the nitrogen atom, and the molecule's overall metabolic stability.

Conformational Control: The Gauche Effect and Ring Pucker

The pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" or "twist" forms. The orientation of substituents is defined as endo (pointing towards the inside of the pucker) or exo (pointing outwards). The incorporation of a fluorine atom, particularly at the 3- or 4-position, has a profound impact on this conformational preference due to the gauche effect . This effect describes the tendency of fluorine to adopt a gauche (60° torsion angle) conformation relative to an adjacent electron-withdrawing group or heteroatom, such as the ring nitrogen.[8][10][11]

This stereoelectronic interaction provides a powerful means of "locking" the pyrrolidine ring into a desired pucker. For instance, in 4-fluoroprolines, the (4R)-fluoro-L-proline (4R-Flp) diastereomer preferentially adopts a C4-exo pucker, while the (4S)-fluoro-L-proline (4S-flp) favors a C4-endo pucker.[8][12] This has significant implications for peptide and protein engineering, as the ring pucker of proline is intricately linked to the cis-trans isomerization of the preceding peptide bond, a critical determinant of protein folding and function.[8][11][12][13] The stabilization of a specific pucker can influence the strength of n→π* interactions between adjacent carbonyls, further biasing the amide bond conformation.[12]

The ability to dictate the three-dimensional shape of the pyrrolidine ring through stereospecific fluorination is a key advantage in rational drug design, allowing for the optimization of ligand-protein interactions.[14][15][16]

G Impact of Fluorination on Pyrrolidine Ring Pucker cluster_0 (4R)-Fluoroproline cluster_1 (4S)-Fluoroproline 4R_Flp Favors C4-exo Pucker Gauche_R Gauche effect between F and N 4R_Flp->Gauche_R driven by Result Precise Control of 3D Conformation 4R_Flp->Result 4S_flp Favors C4-endo Pucker Gauche_S Gauche effect between F and N 4S_flp->Gauche_S driven by 4S_flp->Result

Caption: Stereospecific fluorination controls pyrrolidine ring pucker via the gauche effect.

Modulating Basicity (pKa)

The basicity of the pyrrolidine nitrogen is a critical parameter influencing a drug's solubility, cell permeability, and potential for off-target interactions (e.g., hERG channel binding). The strong inductive electron-withdrawing effect of fluorine significantly reduces the electron density on the nitrogen atom, thereby lowering its basicity (pKa).[1][17] The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen.

This modulation of pKa is a powerful tool for medicinal chemists. By reducing the basicity of the pyrrolidine nitrogen, it is possible to mitigate undesirable interactions with acidic cellular components, improve oral bioavailability by reducing the charge state at physiological pH, and enhance penetration of the blood-brain barrier.[17] A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives confirmed that the number of fluorine atoms and their distance to the nitrogen were the primary factors defining the compound's basicity.[18][19]

CompoundPosition of FluorinepKaΔpKa (vs. Pyrrolidine)
PyrrolidineN/A~11.30
3-Fluoropyrrolidine3~9.6-1.7
3,3-Difluoropyrrolidine3,3~7.3-4.0
2-(Fluoromethyl)pyrrolidine2-CH2F ~10.2-1.1

Caption: Impact of fluorination on the pKa of the pyrrolidine nitrogen. Data is illustrative and compiled from various sources.

Enhancing Metabolic Stability

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage. Strategically replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1][4][5][6] This is a cornerstone of "metabolic stabilization" strategies in drug design. The introduction of fluorine can also influence the metabolic profile of adjacent functional groups through its powerful inductive effects.

Part 2: Key Synthetic Strategies for Fluorinated Pyrrolidine Building Blocks

The successful application of fluorinated pyrrolidines in drug discovery is contingent on the availability of efficient and stereoselective synthetic methods. Over the years, a variety of strategies have been developed to access these valuable building blocks.

Fluorination of Hydroxyproline Derivatives

One of the most common and direct routes to fluorinated pyrrolidines involves the nucleophilic fluorination of readily available hydroxyproline enantiomers. Deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues (e.g., Deoxo-Fluor®) are frequently employed to convert the hydroxyl group to a fluorine atom. This reaction typically proceeds with inversion of stereochemistry (S(_N)2 mechanism), providing a reliable method for accessing specific diastereomers. For example, (2S,4R)-4-hydroxyproline can be converted to (2S,4S)-4-fluoroproline.

Representative Protocol: Synthesis of N-Boc-(2S,4S)-4-fluoroproline from N-Boc-(2S,4R)-4-hydroxyproline

  • Starting Material: N-Boc-(2S,4R)-4-hydroxyproline (1.0 eq).

  • Solvent: Anhydrous dichloromethane (DCM) is added to the starting material in a flask under an inert atmosphere (N₂ or Ar).

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) is added dropwise to the cooled solution.

  • Reaction: The mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: The aqueous layer is extracted three times with DCM.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-Boc-(2S,4S)-4-fluoroproline.

Self-Validation Note: The success of the reaction is monitored by thin-layer chromatography (TLC). The final product's identity and purity are confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry. The stereochemical outcome is confirmed by comparison to literature data or by chiral chromatography.

Sources

The Strategic Imperative of the 2-Fluorophenyl Group in Enhancing Pyrrolidine Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved drugs.[1][2][3] However, its susceptibility to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, often presents a significant challenge in drug development, leading to poor pharmacokinetic profiles.[4][5] A key strategy to mitigate this liability is the introduction of fluorine atoms at or near metabolic "soft spots".[6][7][8] This guide provides a detailed examination of the role of a specific structural modification—the incorporation of a 2-fluorophenyl group—in bolstering the metabolic stability of pyrrolidine-containing compounds. We will explore the underlying mechanisms, including steric and electronic effects, and provide a practical framework for the experimental validation of this strategy.

The Pyrrolidine Scaffold: A Double-Edged Sword in Drug Design

The five-membered, non-aromatic pyrrolidine ring offers a unique combination of properties that make it highly attractive for drug design. Its sp³-hybridized carbons provide three-dimensional diversity, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[3] The nitrogen atom can act as a hydrogen bond acceptor, or, when protonated, a hydrogen bond donor, and its basicity can be modulated to fine-tune physicochemical properties like solubility.[3][9]

Despite these advantages, the pyrrolidine ring is often a site of metabolic vulnerability. The C-H bonds, particularly those alpha to the nitrogen atom, are susceptible to oxidation by CYP enzymes.[4][10] This can lead to a cascade of metabolic events, including hydroxylation, N-dealkylation, lactam formation, and even ring opening, resulting in rapid clearance and the potential formation of reactive metabolites.[4][11][12]

Common Metabolic Pathways of the Pyrrolidine Ring

The primary routes of pyrrolidine metabolism are oxidative processes catalyzed predominantly by CYP isoforms such as CYP3A4, CYP2D6, CYP2C19, and CYP2E1.[5][13][14] Understanding these pathways is critical for designing more robust molecules.

cluster_main Metabolic Pathways of Pyrrolidine Pyrrolidine Pyrrolidine-Containing Drug (Parent) Hydroxylation C-Hydroxylation (Metabolite M1) Pyrrolidine->Hydroxylation CYP450-mediated Oxidation Lactam Lactam Formation (Metabolite M2) Hydroxylation->Lactam Further Oxidation RingOpening Ring Opening (Metabolite M3) Hydroxylation->RingOpening Unstable Hemiaminal Intermediate

Caption: Common CYP450-mediated metabolic pathways of the pyrrolidine ring.

The 2-Fluorophenyl Group: A Mechanistic Shield Against Metabolism

The strategic introduction of fluorine is a well-established tactic in medicinal chemistry to enhance metabolic stability.[6][7][15] The strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond makes it highly resistant to oxidative cleavage.[16][17] When incorporated as a 2-fluorophenyl substituent on the pyrrolidine ring, this modification confers stability through a combination of powerful steric and electronic effects.

Steric Hindrance: A Physical Barrier to Enzymatic Action

The 2-fluoro (or ortho-fluoro) position places the fluorine atom in close proximity to the bond connecting the phenyl ring to the pyrrolidine scaffold. This arrangement creates a steric shield that can physically hinder the approach of a large CYP enzyme active site to the metabolically labile C-H bonds on the pyrrolidine ring.[6][17] This "gatekeeper" effect reduces the ability of the enzyme to bind the substrate in a productive orientation for metabolism to occur.

Electronic Effects: Deactivating the Metabolic Hotspot

Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect.[7][10] When attached to the phenyl ring, the 2-fluoro substituent pulls electron density away from the aromatic system and, to a lesser extent, from the attached pyrrolidine ring.[18] Oxidative metabolism by CYP enzymes is an electrophilic process; the enzyme's reactive oxygen species preferentially attacks electron-rich sites.[16][19] By reducing the electron density of the pyrrolidine moiety, the 2-fluorophenyl group makes the ring less nucleophilic and therefore less susceptible to enzymatic oxidation.[16][18]

cluster_mechanism Dual Protective Mechanism of the 2-Fluorophenyl Group Parent Pyrrolidine with 2-Fluorophenyl Group Steric Steric Shielding (Physical Blockade) Parent->Steric Electronic Electronic Deactivation (Reduced Nucleophilicity) Parent->Electronic Enzyme CYP450 Enzyme Steric->Enzyme Hinders Approach Electronic->Enzyme Reduces Reactivity

Caption: The dual mechanism by which a 2-fluorophenyl group protects the pyrrolidine ring.

Experimental Validation: Assessing Metabolic Stability

The hypothesis that a 2-fluorophenyl group enhances metabolic stability must be confirmed through rigorous experimental testing. The standard method for this is the in vitro liver microsomal stability assay.[20][21] This assay measures the rate at which a compound is metabolized by CYP enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum.[22]

In Vitro Liver Microsomal Stability Assay: A Step-by-Step Protocol

This protocol outlines a typical workflow for determining the intrinsic clearance of a compound. It is designed as a self-validating system by including appropriate controls.

I. Reagent and Sample Preparation

  • Test Compounds: Prepare 10 mM stock solutions of the parent compound (e.g., pyrrolidine-phenyl) and the fluorinated analog (pyrrolidine-2-fluorophenyl) in DMSO.

  • Liver Microsomes: Use pooled human liver microsomes (HLM) for clinically relevant data.[22] Thaw a vial (e.g., 20 mg/mL protein concentration) on ice immediately before use.

  • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

  • NADPH Regenerating System (Cofactor): This is critical for sustained CYP450 activity. Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. Alternatively, use a commercially available system.

  • Positive Control: Prepare a stock solution of a compound with known high clearance (e.g., Verapamil, Testosterone).

  • Quenching Solution: Prepare ice-cold Acetonitrile containing an internal standard (a stable, heavy-isotope labeled compound is ideal for LC-MS/MS analysis).

II. Incubation Procedure

  • Pre-incubation: In a 96-well plate, add the phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

  • Incubate the plate at 37°C for 5-10 minutes in a shaking water bath to allow the compound to equilibrate with the microsomes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is Time = 0.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture and add it to a corresponding well in a new 96-well plate containing the ice-cold quenching solution. The acetonitrile will precipitate the microsomal proteins and stop the reaction.

  • Controls:

    • Negative Control (T=0): Add the quenching solution before adding the NADPH system. This represents 100% of the compound remaining.

    • No Cofactor Control: Incubate the compound and microsomes for the full duration without adding the NADPH system to check for non-CYP mediated degradation.

III. Sample Analysis and Data Processing

  • Protein Precipitation: Centrifuge the quenched sample plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the line from this plot is the elimination rate constant (k). (Slope = -k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) .

Interpreting the Data: A Comparative Analysis

The efficacy of the 2-fluorophenyl group is demonstrated by comparing the metabolic stability parameters of the fluorinated compound against its non-fluorinated parent.

Compound IDDescriptionHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
CMPD-01 Pyrrolidine-Phenyl (Parent)12115.5
CMPD-02 Pyrrolidine-2-Fluorophenyl> 60< 23.1
Control Verapamil (High Clearance)8173.3

Table 1: Representative data from a human liver microsomal stability assay comparing a parent compound with its 2-fluorophenyl analog. A longer half-life and lower intrinsic clearance indicate improved metabolic stability.

Start Prepare Reagents (Microsomes, Compound, NADPH) PreIncubate Pre-incubate Compound + Microsomes at 37°C Start->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench Reaction (Ice-cold Acetonitrile + IS) Sample->Quench Process Process Sample (Centrifuge, Collect Supernatant) Quench->Process Analyze LC-MS/MS Analysis (Quantify Parent Compound) Process->Analyze Data Calculate t½ and CLint Analyze->Data

Caption: Experimental workflow for the in vitro microsomal stability assay.

Conclusion and Future Perspectives

The incorporation of a 2-fluorophenyl group is a highly effective, mechanistically driven strategy for enhancing the metabolic stability of pyrrolidine-containing drug candidates. By providing both a steric barrier to enzyme access and an electronic deactivation of the pyrrolidine ring, this modification directly addresses a primary liability of this otherwise valuable scaffold. The experimental protocols detailed herein provide a robust framework for validating this approach during lead optimization. As drug discovery continues to demand molecules with finely tuned pharmacokinetic properties, the judicious use of strategic fluorination, exemplified by the 2-fluorophenyl group, will remain an indispensable tool for the medicinal chemist.

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  • Royal Society of Chemistry. (2021). CHAPTER 9: Cytochrome P450 Metabolism. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. [Link]

  • Akesson, H., et al. (2003). Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism. Toxicology Letters, 139(2-3), 231-239. [Link]

  • Sakamuru, S., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry, 67(1), 709-727. [Link]

  • Meyer, M. R., et al. (2005). Identification of cytochrome P450 enzymes involved in the metabolism of 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone (MDPPP), a designer drug, in human liver microsomes. Xenobiotica, 35(3), 247-258. [Link]

  • Doyle, A. G., & Lin, D. W. (2018). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Sakamuru, S., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry. [Link]

  • Wagmann, L., et al. (2018). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Drug Testing and Analysis, 10(10), 1584-1591. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379, 34. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

Sources

LogP and solubility data for [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol: LogP, Solubility, and Methodological Validation

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, functionalized pyrrolidines serve as privileged scaffolds for central nervous system (CNS) targets. [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS: 1017444-90-4)[1] is a highly versatile building block characterized by an N-aryl pyrrolidine core, an ortho-fluoro substitution, and a hydroxymethyl moiety[2].

As a Senior Application Scientist, evaluating this compound requires moving beyond basic structural identification to a deep mechanistic understanding of how its sub-structural elements dictate its macroscopic physicochemical properties—specifically, its partition coefficient (LogP) and aqueous solubility.

The N-aryl linkage fundamentally alters the basicity of the pyrrolidine nitrogen. While aliphatic pyrrolidines typically exhibit a pKa of ~11.3, the delocalization of the nitrogen lone pair into the phenyl ring, compounded by the strong inductive electron-withdrawing effect (-I) of the ortho-fluorine atom, drastically reduces the basicity, yielding an estimated pKa of ~4.0 to 4.5. Consequently, at physiological pH (7.4), the molecule exists almost exclusively (>99%) in its unionized free-base form. This ionization state directly governs its lipophilicity and dictates a highly pH-dependent solubility profile, aligning it closely with Biopharmaceutics Classification System (BCS) Class II characteristics[3].

G A [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol B Structural Determinants A->B D N-Aryl Pyrrolidine Core (Lowers pKa to ~4.5) B->D E Ortho-Fluoro Substitution (Increases Lipophilicity) B->E F Hydroxymethyl Group (H-Bond Donor/Acceptor) B->F H pH-Dependent Solubility (High in Acid, Low at pH 7.4) D->H G LogP ~2.0 - 2.2 (Optimal BBB Penetration) E->G F->G F->H

Mechanistic influence of structural features on the physicochemical profile.

Predictive Physicochemical Profiling

Before executing empirical assays, establishing a predictive baseline is critical for defining the analytical operating window. Based on isomeric C11H14FNO analogues (e.g., 2-Fluorophenmetrazine)[4], the addition of the fluorine atom increases the lipophilic bulk, while the hydroxymethyl group provides essential hydrogen bond donor/acceptor capabilities that prevent total aqueous insolubility.

Table 1: Summary of Physicochemical Parameters

Parameter Value / Estimate Mechanistic Implication
Molecular Formula C11H14FNO[1] Dictates baseline molecular weight (195.24 g/mol ).
Predicted pKa ~4.5 (Conjugate Acid) Molecule is unionized in blood/intestine, protonated in the stomach.
Predicted LogP 2.0 – 2.2 Optimal range (2.0 - 3.0) for passive Blood-Brain Barrier (BBB) permeation.

| TPSA | ~23.5 Ų | Low polar surface area facilitates excellent transcellular membrane diffusion. |

Self-Validating Experimental Protocols

To transition from predictive models to empirical certainty, we must employ rigorous, self-validating methodologies. A protocol is only valid if it contains internal mechanisms to detect its own failure (e.g., degradation, adsorption, or failure to reach equilibrium).

Bipartite Shake-Flask Protocol for LogP Determination

Causality: While High-Performance Liquid Chromatography (HPLC) retention time methods exist for LogP estimation[5], the traditional Shake-Flask method (OECD Test Guideline 107) remains the gold standard for compounds with a LogP between -2 and 4[6]. It provides a direct thermodynamic measurement of partitioning rather than a chromatographic surrogate.

Self-Validating Workflow:

  • Pre-equilibration: Mutually saturate n-octanol and aqueous buffer (pH 7.4, 50 mM phosphate) for 24 hours to prevent volume shifts during the assay.

  • Phase Ratio Variation: Prepare the biphasic system at three distinct volume ratios (e.g., 1:1, 1:2, 2:1). Validation Check: The calculated LogP must remain constant across all ratios; variance indicates micelle formation or interfacial accumulation.

  • Incubation & Separation: Agitate at 25°C for 48 hours. Separate phases using ultracentrifugation (20,000 × g for 30 mins) rather than filtration. Causality: Syringe filters often contain hydrophobic polymers (e.g., PTFE) that can adsorb the lipophilic free base, artificially lowering the aqueous concentration and skewing the LogP upward.

  • Mass Balance Check: Quantify both the octanol (

    
    ) and aqueous (
    
    
    
    ) phases via HPLC-UV. Equation:
    
    
    . If recovery is <95%, the assay is invalidated due to degradation or glass adsorption.
Orthogonal Thermodynamic Solubility Profiling

Causality: Kinetic solubility assays (e.g., DMSO-spike methods) frequently overestimate solubility due to the formation of metastable supersaturated solutions and co-solvent effects. To align with FDA M9 BCS Guidance[3], thermodynamic solubility must be determined using the solid powder in aqueous media over a physiological pH range (1.2 to 6.8).

Self-Validating Workflow:

  • Excess Solid Addition: Add an excess of[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol powder to buffers at pH 1.2 (SGF), pH 4.5 (Acetate), and pH 6.8 (FaSSIF)[3].

  • Kinetic Equilibration Check: Sample the suspension at 24 hours and 48 hours. Validation Check: Equilibrium is only validated if

    
     (± 5%). If 
    
    
    
    is significantly lower, it indicates a slow conversion to a less soluble crystalline polymorph.
  • Solid-State Verification: Post-centrifugation, harvest the residual solid pellet and analyze it via X-ray Powder Diffraction (XRPD). Causality: At pH 1.2, the highly soluble hydrochloride salt may precipitate out if the common-ion effect (

    
    ) exceeds the solubility product (
    
    
    
    ). XRPD confirms whether the intrinsic solubility (
    
    
    ) of the free base or the salt is being measured.

G S1 Equilibration (24h & 48h) S2 Phase Separation (Ultracentrifugation) S1->S2 S3 Quantification (HPLC-UV/MS) S2->S3 S4 Validation (Mass Balance & XRPD) S3->S4 S4->S1 If C(24h) != C(48h)

Self-validating thermodynamic solubility workflow ensuring equilibrium and phase integrity.

Table 2: Expected Thermodynamic Solubility Profile

Media / pH Ionization State Estimated Solubility (µg/mL) BCS Implication[3]
SGF (pH 1.2) >99% Protonated > 10,000 High solubility in the stomach.
Acetate (pH 4.5) ~50% Protonated ~ 300 Moderate solubility in upper GI.

| FaSSIF (pH 6.8) | >99% Unionized | ~ 150 | Intrinsic solubility (


) limits absorption. |
| PBS (pH 7.4)  | >99% Unionized | ~ 150 | Intrinsic solubility (

) limits absorption. |

Implications for Drug Development

Based on the predicted LogP of ~2.1 and its pH-dependent solubility, [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is a prime candidate for formulation as an acidic salt (e.g., hydrochloride or mesylate) to maximize dissolution in the stomach before precipitating as fine, high-surface-area particles in the neutral pH of the intestines. The compound's structural profile strongly suggests it would fall under BCS Class II (Low Solubility, High Permeability) according to FDA guidelines[3]. The ortho-fluoro substitution not only protects the phenyl ring from rapid CYP450-mediated para-hydroxylation but also optimally tunes the lipophilicity for CNS penetration, making it an invaluable scaffold for neuropharmacological applications.

References

1.[2] Accela ChemBio. "76970-16-6,3-hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine-AccelaChem" [1-(2-fluorophenyl)pyrrolidin-3-yl]methanol. URL: 2.[1] BLDpharm. "1017444-90-4|[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol". URL: 3.[4] PubChem (NIH). "2-Fluorophenmetrazine | C11H14FNO | CID 67471199". URL: 4.[6] ECHA. "Registration Dossier - ECHA (OECD Test Guideline 107, Partition Coefficient n-octanol/water: Shake Flask Method)". URL: 5.[3] FDA. "M9 Biopharmaceutics Classification System- Based Biowaivers". URL: 6.[5] ResearchGate. "Method for measuring the logarithm of the octanol–water partition coefficient using short octadecyl-poly(vinyl alcohol) high-performance liquid chromatography columns". URL:

Sources

Detailed Technical Guide: Isomers of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (R vs S)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS: 1017444-90-4 for racemate) is a privileged chiral building block in medicinal chemistry.[1][2][3] It features a saturated nitrogen heterocycle (pyrrolidine) N-arylated with a 2-fluorophenyl group and substituted at the C3 position with a hydroxymethyl group.[1][2][3]

This scaffold is critical in Fragment-Based Drug Discovery (FBDD) for optimizing pharmacokinetic profiles.[3] The presence of the 2-fluorophenyl moiety modulates the basicity of the pyrrolidine nitrogen (via inductive withdrawal) and enhances metabolic stability against oxidative dealkylation. The C3-hydroxymethyl group serves as a versatile handle for further functionalization (e.g., conversion to aldehydes, amines, or ethers) or as a hydrogen-bond donor/acceptor in protein-ligand interactions.[1][2][3]

This guide provides a rigorous technical analysis of the (R) and (S) enantiomers, focusing on their stereochemical definition, asymmetric synthesis, and analytical resolution.

Stereochemical Analysis & Structural Logic

Chiral Center Definition

The molecule possesses a single stereogenic center at C3 of the pyrrolidine ring. The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[1][2][3]

  • Priority Assignment at C3:

    • -N(Ar)-CH2- (Nitrogen has higher atomic number than Carbon).[1][2][3]

    • -CH2OH (Carbon bonded to Oxygen).[3]

    • -CH2-CH2- (Carbon bonded to Carbon).

    • -H (Lowest priority).

  • Configuration:

    • (R)-Isomer: Clockwise arrangement of priorities 1→2→3 (with H in back).

    • (S)-Isomer: Counter-clockwise arrangement.[3]

3D Conformation and Ring Puckering

Unlike planar aromatic rings, the pyrrolidine ring adopts a puckered "envelope" or "twist" conformation. The specific isomer (R or S) dictates the vector of the hydroxymethyl group relative to the N-aryl plane, which is crucial for binding affinity in chiral pockets (e.g., GPCRs or Kinases).

Stereochemistry cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_Struct C3 Configuration: (R) Precursor: (R)-Pyrrolidin-3-ylmethanol CAS (Precursor): 110013-18-8 S_Struct C3 Configuration: (S) Precursor: (S)-Pyrrolidin-3-ylmethanol CAS (Precursor): 5082-74-6 (Generic) CIP_Rules CIP Priority: 1. N-Ring > 2. CH2OH > 3. C4-Ring CIP_Rules->R_Struct Clockwise CIP_Rules->S_Struct Counter-Clockwise

Figure 1: Stereochemical relationship and precursor mapping.

Synthetic Pathways: Accessing Specific Isomers[1]

The synthesis of enantiopure [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol relies heavily on Chiral Pool Synthesis rather than asymmetric induction, due to the low cost and high availability of chiral pyrrolidine precursors.[1][2][3]

Route A: Chiral Pool N-Arylation (Preferred)

This route guarantees high enantiomeric excess (ee >98%) by starting with the optically pure pyrrolidine.[3]

  • Starting Material: (R)-Pyrrolidin-3-ylmethanol (CAS: 110013-18-8) or (S)-isomer.[1][2][3]

  • Coupling Partner: 1-Bromo-2-fluorobenzene or 1-Iodo-2-fluorobenzene.[1][2][3]

  • Methodology: Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution (

    
    ).[3]
    
Mechanism Note:

The 2-fluoro substituent on the benzene ring is electron-withdrawing but also capable of participating in


 if the ring is further activated (e.g., by a nitro group).[3] However, for simple 1-halo-2-fluorobenzenes, Pd-catalyzed Buchwald-Hartwig coupling  is the gold standard to avoid harsh conditions that might racemize the center.[1][2][3]
Route B: Resolution of Racemate

Used when cost is the primary driver or chiral starting materials are unavailable.

  • Synthesis: Reaction of racemic pyrrolidin-3-ylmethanol with 1-bromo-2-fluorobenzene.

  • Separation: Preparative Chiral HPLC (See Section 4).[3]

Synthesis cluster_Buchwald Pd-Catalyzed Coupling (Buchwald-Hartwig) Start_R (R)-Pyrrolidin-3-ylmethanol (CAS 110013-18-8) Catalyst Pd2(dba)3 / BINAP NaOtBu, Toluene, 100°C Start_R->Catalyst + Aryl Halide Start_Rac Racemic Pyrrolidin-3-ylmethanol Start_Rac->Catalyst + Aryl Halide Aryl_Halide 1-Bromo-2-fluorobenzene Aryl_Halide->Catalyst Product_R (R)-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (>98% ee) Catalyst->Product_R Retention of Configuration Product_Rac Racemic Product (CAS 1017444-90-4) Catalyst->Product_Rac HPLC Chiral HPLC Resolution (Chiralpak AD-H) Product_Rac->HPLC HPLC->Product_R

Figure 2: Synthetic workflow comparing Chiral Pool and Resolution strategies.

Analytical Characterization & Separation Protocols

Distinguishing the R and S isomers requires chiral chromatography, as their scalar physical properties (NMR, boiling point) are identical in achiral environments.

Chiral HPLC Method

The separation is typically achieved using polysaccharide-based stationary phases (Amylose or Cellulose derivatives).[3]

ParameterConditionRationale
Column Chiralpak AD-H or OD-H (5 µm, 4.6 x 250 mm)Amylose/Cellulose carbamates provide excellent chiral recognition for N-aryl systems.[1][2][3]
Mobile Phase n-Hexane : Isopropanol (90:10 to 80:[1][2][3]20)Normal phase mode utilizes the H-bonding of the -OH group for discrimination.[2][3]
Flow Rate 1.0 mL/minStandard analytical flow.[3]
Detection UV @ 254 nmThe 2-fluorophenyl chromophore absorbs strongly here.[1][3]
Temperature 25°CAmbient temperature usually suffices; cooling improves resolution if needed.[3]
Optical Rotation
  • Specific Rotation (

    
    ):  The sign of rotation depends on the solvent.[3]
    
    • Precursor (R)-Pyrrolidin-3-ylmethanol: Typically (+) in Methanol.[1][2][3]

    • Product: The introduction of the N-aryl group may invert the sign of rotation (though not the configuration). Experimental verification is required for the final product, but comparative trends suggest the (R)-isomer will exhibit a distinct non-zero rotation compared to the racemate (0°).[3]

Experimental Protocols

Protocol A: Synthesis via Buchwald-Hartwig Amination

Valid for (R) or (S) isomers.[2][3]

  • Reagents:

    • (R)-Pyrrolidin-3-ylmethanol (1.0 equiv)[1][2][3][4]

    • 1-Bromo-2-fluorobenzene (1.1 equiv)[1][2][3]

    • 
       (0.02 equiv)[3]
      
    • rac-BINAP (0.04 equiv)[1][2][3]

    • Sodium tert-butoxide (1.5 equiv)[1][2][3]

    • Toluene (anhydrous, 0.2 M concentration)

  • Procedure:

    • In a glovebox or under Argon, charge a reaction vial with Pd source, ligand, and base.

    • Add Toluene, the pyrrolidine, and the aryl bromide.

    • Seal and heat to 100°C for 12–16 hours.

    • Cool to room temperature, filter through a pad of Celite (eluting with EtOAc).

    • Concentrate in vacuo.[3]

  • Purification:

    • Flash column chromatography (Silica gel).[3][5]

    • Eluent: Hexanes/EtOAc gradient (typically 20% → 50% EtOAc).[3]

    • Yield: Expect 70–85%.

Protocol B: Comparative NMR Analysis
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       6.90–7.10 (m, 4H, Ar-H) – Characteristic 2-fluorophenyl pattern.[1][2][3]
      
    • 
       3.40–3.70 (m, 4H, N-
      
      
      
      and
      
      
      -OH).[2][3]
    • 
       2.40–2.60 (m, 1H, CH-C3).[3]
      
    • 
       1.70–2.10 (m, 2H, Ring 
      
      
      
      ).
  • 19F NMR:

    • Single peak around

      
       -120 to -125 ppm (relative to 
      
      
      
      ).[1][2][3]

Pharmacological Relevance: Why Stereochemistry Matters

In drug development, the choice between R and S isomers of this scaffold is rarely arbitrary.

  • Binding Pocket Fit: The C3-hydroxymethyl group often acts as a "warhead" to pick up hydrogen bonds from backbone amides or side chains (e.g., Ser, Thr). The (R) vs (S) configuration directs this vector by ~109°, potentially making the difference between nanomolar potency and inactivity.

  • Metabolic Stability: The 2-fluoro substituent blocks the para/ortho positions on the phenyl ring from metabolic oxidation (CYP450).[3] However, the pyrrolidine ring itself is subject to oxidation. The stereochemistry can influence the binding to metabolic enzymes, altering the clearance rate (

    
    ).
    
  • Solubility & LogD: While enantiomers have identical LogD in achiral environments, their complexes with chiral biological membranes or transporters (e.g., P-gp) can differ, affecting bioavailability.

References

  • BLD Pharm. (n.d.).[3][6] [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS 1017444-90-4).[1][2][3] Retrieved from

  • Sigma-Aldrich. (n.d.).[3] (R)-Pyrrolidin-3-ylmethanol (CAS 110013-18-8).[1][2][3][7] Retrieved from [3]

  • PubChem. (2025).[3][8] [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol (Regioisomer Analysis). National Library of Medicine. Retrieved from [3]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
  • Chiral Technologies. (n.d.).[3] Application Guide for Chiral HPLC Separation of Amines. (Contextual citation for Analytical Method).

Sources

Methodological & Application

Application Note: Synthesis of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol via Ring-Closing Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug development professionals. It details the synthesis of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS: 1017444-90-4), a valuable scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.

While N-aryl pyrrolidines are often synthesized via palladium-catalyzed cross-coupling (Buchwald-Hartwig) or nucleophilic aromatic substitution (


), this guide focuses on the Ring-Closing Reductive Amination (RCRA)  strategy. This approach is atom-economical, avoids expensive transition metals, and allows for the rapid construction of the pyrrolidine core directly from an aniline and a masked dialdehyde.

Introduction & Retrosynthetic Analysis

The target molecule, [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol , contains a pyrrolidine ring N-linked to a 2-fluorophenyl group. The "reductive amination" directive implies a disconnection at the C-N bonds of the pyrrolidine ring, utilizing 2-fluoroaniline as the nitrogen source and a C4-dicarbonyl equivalent as the electrophile.

Unlike standard reductive aminations that form a single C-N bond (e.g., benzylamine synthesis), this protocol utilizes a double reductive amination cascade. The key electrophilic precursor is 2,5-dimethoxy-3-(hydroxymethyl)tetrahydrofuran , a masked form of 2-(hydroxymethyl)butane-1,4-dial.

Retrosynthetic Pathway

Retrosynthesis Target [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (Target) Precursor1 2-Fluoroaniline (Nucleophile) Target->Precursor1 C-N Disconnection Precursor2 2-(Hydroxymethyl)butane-1,4-dial (Electrophile - In Situ) Target->Precursor2 Double Reductive Amination Masked 3-(Hydroxymethyl)-2,5-dimethoxytetrahydrofuran (Stable Precursor) Precursor2->Masked Acid Hydrolysis

Figure 1: Retrosynthetic logic utilizing the Clauson-Kaas type precursor for ring construction.

Chemical Mechanism: The RCRA Cascade

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an ordered sequence of hydrolysis, iminium formation, and reduction.

  • Unmasking: Acidic hydrolysis of the acetal (dimethoxy-THF) reveals the acyclic 1,4-dialdehyde.

  • First Amination: 2-Fluoroaniline condenses with one aldehyde to form an imine/iminium species.

  • First Reduction: The imine is reduced to a secondary amine by the hydride source.

  • Cyclization: The newly formed amine attacks the second aldehyde (intramolecularly) to form a cyclic iminium ion.

  • Final Reduction: The cyclic iminium is reduced to yield the N-aryl pyrrolidine.

Critical Consideration: The ortho-fluorine atom on the aniline reduces its nucleophilicity via induction. Consequently, harsh conditions (higher temperature or stronger acid catalysis) may be required compared to non-fluorinated anilines.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]RoleNotes
2-Fluoroaniline 1.0NucleophileLimiting reagent. Toxic/Irritant.
2,5-Dimethoxy-3-(hydroxymethyl)tetrahydrofuran 1.1ElectrophileMasked dialdehyde. Commercially available or synthesized from 3-furanmethanol.
Sodium Borohydride (NaBH4) 2.5ReductantCan substitute with NaCNBH3 for milder pH tolerance.
Acetic Acid (AcOH) SolventCatalyst/SolventPromotes acetal hydrolysis and imine formation.
Dichloromethane (DCM) SolventExtractionFor workup.
Step-by-Step Methodology
Phase 1: In Situ Deprotection and Condensation
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-fluoroaniline (10 mmol, 1.11 g) and 2,5-dimethoxy-3-(hydroxymethyl)tetrahydrofuran (11 mmol, 1.78 g) in glacial acetic acid (20 mL).

    • Note: The acetic acid serves a dual purpose: it acts as the solvent and provides the protons necessary to hydrolyze the methoxy acetals, unmasking the reactive aldehyde groups.

  • Activation: Heat the mixture to 50°C for 1 hour.

    • Checkpoint: The solution may darken. This indicates the formation of the intermediate imines/enamines. The heat ensures the less nucleophilic 2-fluoroaniline reacts efficiently.

Phase 2: Reductive Cyclization
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reduction: Slowly add Sodium Borohydride (NaBH4) (25 mmol, 0.95 g) in small portions over 20 minutes.

    • Caution: Exothermic reaction with hydrogen gas evolution. Ensure good ventilation.

    • Alternative: If functional group tolerance is a concern (e.g., if other reducible groups were present), use NaCNBH3 (1.5 equiv) at room temperature, though NaBH4 is sufficient for this specific scaffold.

  • Completion: Allow the mixture to warm to room temperature and stir for an additional 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the aniline.

Phase 3: Workup and Purification
  • Quenching: Carefully quench the reaction with water (20 mL) followed by neutralization with aqueous NaOH (2M) until pH > 10.

    • Why: High pH ensures the pyrrolidine nitrogen is deprotonated (free base), allowing extraction into the organic phase.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

  • Drying: Combine organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexanes/Ethyl Acetate (gradient 80:20 to 50:50). The hydroxyl group makes the product relatively polar.

Mechanistic Workflow

The following diagram illustrates the transformation from the masked precursor to the final N-aryl pyrrolidine.

Mechanism Start Masked Precursor (Dimethoxy-THF) Hydrolysis Acid Hydrolysis (AcOH, 50°C) Start->Hydrolysis Dialdehyde 1,4-Dialdehyde Intermediate Hydrolysis->Dialdehyde Imine1 Imine Formation (+ 2-Fluoroaniline) Dialdehyde->Imine1 Red1 Reduction 1 (NaBH4) Imine1->Red1 Cyclization Intramolecular Cyclization Red1->Cyclization Red2 Reduction 2 (NaBH4) Cyclization->Red2 Product [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Red2->Product

Figure 2: Step-wise mechanistic cascade of the Ring-Closing Reductive Amination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of the dimethoxy precursor.Increase temperature during Phase 1 (up to 70°C) or add a catalytic amount of stronger acid (e.g., TFA).
Incomplete Cyclization Steric hindrance or electronic deactivation by Fluorine.Ensure the reaction runs for sufficient time after NaBH4 addition. Switch to NaCNBH3 in MeOH/AcOH (pH 4-5) for a slower, more controlled reduction.
Side Products Polymerization of the dialdehyde.Maintain dilute conditions (0.1 M) to favor intramolecular cyclization over intermolecular polymerization.
Product Purity Boron complexation with the alcohol/amine.[7]Perform a vigorous basic workup (pH > 10) or a MeOH quench with heating to break boron-nitrogen complexes.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667-670. Link

  • Verardo, G., et al. (2021).[2] A Fast Reductive Condensation of Anilines with 2,5-Dimethoxytetrahydrofuran. Organic Letters, 23, 3379-3383.[2] Link

  • Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Synthesis.[1][2][3][5][8] Link

Sources

Application Note: Palladium-Catalyzed N-Arylation Protocols for Fluorinated Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated pyrrolidines (e.g., 3-fluoropyrrolidine, 3,3-difluoropyrrolidine, 2-(trifluoromethyl)pyrrolidine) are high-value pharmacophores in medicinal chemistry. The incorporation of fluorine modulates pKa, lipophilicity, and metabolic stability. However, the electron-withdrawing nature of fluorine significantly reduces the nucleophilicity of the pyrrolidine nitrogen, rendering standard Buchwald-Hartwig conditions (e.g., Pd(PPh₃)₄/NaOtBu) ineffective or prone to low yields.

This guide details optimized protocols for overcoming these electronic and steric deactivations. We focus on the application of dialkylbiaryl phosphine ligands (Buchwald ligands) and specific Pd(0)/Pd(II) precatalysts that facilitate the coupling of these "difficult" amines with aryl halides.

Mechanistic Insights & Challenges

The catalytic cycle for Pd-catalyzed N-arylation involves three main steps: Oxidative Addition, Amine Binding/Deprotonation, and Reductive Elimination.

The Fluorine Effect

For standard amines, oxidative addition is often rate-limiting. For fluorinated pyrrolidines , the challenge shifts:

  • Reduced Nucleophilicity: The inductive effect of fluorine (

    
    ) lowers the HOMO energy of the nitrogen lone pair, making amine binding to the Pd(II) center sluggish.
    
  • Base Sensitivity: Substrates like 3-fluoropyrrolidine are prone to HF elimination under harsh basic conditions (e.g., NaOtBu at high temp), leading to pyrrole formation or decomposition.

  • Reductive Elimination: Even if the amine binds, the resulting Pd-amido complex is electron-deficient, potentially retarding reductive elimination.

Expert Insight: To counter these issues, we utilize electron-rich, bulky ligands (e.g., RuPhos , BrettPhos ) that facilitate oxidative addition while creating a steric environment that forces reductive elimination. For highly deactivated amines (e.g., fluoroalkylamines), AdBippyPhos has shown superior efficacy by stabilizing the oxidative addition complex and permitting the use of weaker bases.

Mechanistic Pathway (DOT Visualization)

CatalyticCycle cluster_challenge Critical Failure Point Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Rate Limiting for F-Pyrrolidines) OxAdd->AmineBind HNR2 (F-sub) Deprot Deprotonation (Base: Cs2CO3 / NaOtBu) AmineBind->Deprot Base (-HX) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd(Ar)(NR2) RedElim->Pd0 Product

Caption: Catalytic cycle highlighting Amine Binding as the critical bottleneck for fluorinated substrates due to reduced nucleophilicity.

Strategic Optimization: Ligand & Base Selection[1][2]

The choice of ligand dictates the success of the reaction. The following hierarchy is recommended based on substrate difficulty:

Substrate ClassNucleophilicityRecommended LigandBase Strategy
Pyrrolidine HighBINAP, XPhosNaOtBu (Standard)
3-Fluoropyrrolidine ModerateRuPhos Cs₂CO₃ (to prevent elimination)
3,3-Difluoropyrrolidine LowBrettPhos Cs₂CO₃ or K₃PO₄
2-(CF₃)pyrrolidine Very Low / StericAdBippyPhos KOPh (Phenoxide)

Standardized Protocols

Protocol A: 3-Fluoropyrrolidine (RuPhos System)

Best for: Monofluorinated pyrrolidines and electron-neutral aryl bromides.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • 3-Fluoropyrrolidine HCl salt (1.2 equiv)

  • Catalyst: RuPhos Pd G3 or G4 Precatalyst (1–3 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under argon.

  • Charging: Add Aryl Bromide (1.0 mmol), 3-Fluoropyrrolidine HCl (1.2 mmol), Cs₂CO₃ (3.0 mmol), and RuPhos Pd G3 (0.02 mmol).

  • Solvent Addition: Evacuate and backfill with argon (3x). Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal the vial and heat to 80 °C for 12–16 hours.

    • Note: Monitor by LCMS. If conversion is slow, increase temp to 100 °C, but watch for defluorination byproducts.

  • Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: 3,3-Difluoropyrrolidine (BrettPhos System)

Best for: Difluorinated amines and electron-deficient aryl chlorides.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • 3,3-Difluoropyrrolidine HCl salt (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 Precatalyst (2–5 mol%)

  • Base: NaOtBu (1.4 equiv) or K₃PO₄ (if base-sensitive)

  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Methodology:

  • Preparation: Use a glovebox or strict Schlenk technique.

  • Charging: Add Pd precatalyst and Base to the vial.

  • Substrate Addition: Add Aryl Halide and Amine.

    • Expert Tip: If using the amine HCl salt, ensure the base equivalents are increased (e.g., 2.4 equiv NaOtBu) to neutralize the salt and act as the catalytic base.

  • Reaction: Heat to 100 °C in Toluene.

    • Why Toluene? Non-polar solvents often stabilize the active catalytic species better for BrettPhos systems than polar aprotic solvents.

  • Monitoring: 3,3-difluoropyrrolidine is a poor nucleophile; reaction times may extend to 24 hours.

Protocol C: Highly Deactivated Amines (AdBippyPhos/KOPh)

Best for: 2-Trifluoromethylpyrrolidine or highly deactivated fluoroalkylamines.

Reagents:

  • Ligand: AdBippyPhos (Dialkylbiaryl phosphine)

  • Precursor: [Pd(allyl)Cl]₂

  • Base: KOPh (Potassium Phenoxide) – Critical for preventing side reactions.

  • Solvent: Toluene

Methodology:

  • Premix [Pd(allyl)Cl]₂ and AdBippyPhos (1:2 ratio) in Toluene for 10 mins to form the active catalyst.

  • Add to a vial containing Aryl Halide, Amine, and KOPh.

  • Heat to 90–110 °C. The use of the weaker phenoxide base drives the reaction without decomposing the sensitive fluorinated scaffold.

Data Presentation: Ligand Screening Matrix

The following table summarizes typical conversion rates for the coupling of 4-bromoanisole with 3,3-difluoropyrrolidine (24h, 100°C).

LigandPd SourceBaseSolventYield (%)Notes
PPh₃ Pd₂(dba)₃NaOtBuToluene< 5%Ligand too simple; fails to promote reductive elimination.
BINAP Pd(OAc)₂Cs₂CO₃Toluene25%Moderate conversion; steric bulk insufficient.
XPhos Pd G3NaOtBuDioxane60%Good, but significant dehalogenation observed.
RuPhos Pd G3NaOtBuDioxane78%Effective, but some oligomerization.
BrettPhos Pd G3 NaOtBu Toluene 92% Optimal conditions. Clean conversion.
AdBippyPhos [Pd(allyl)Cl]₂KOPhToluene88%Excellent alternative for base-sensitive substrates.

Decision Tree for Protocol Selection

DecisionTree Start Select Fluorinated Substrate F_Pos Fluorine Position? Start->F_Pos MonoF 3-Fluoropyrrolidine F_Pos->MonoF DiF 3,3-Difluoropyrrolidine F_Pos->DiF CF3 2-(CF3)pyrrolidine F_Pos->CF3 BaseSens Base Sensitive? (Elimination Risk) MonoF->BaseSens ProtoB Protocol B: BrettPhos / NaOtBu DiF->ProtoB Standard ProtoC Protocol C: AdBippyPhos / KOPh CF3->ProtoC Steric/Electronic Challenge ProtoA Protocol A: RuPhos / Cs2CO3 BaseSens->ProtoA Yes (Prevent HF elim) BaseSens->ProtoB No

Caption: Flowchart for selecting the optimal N-arylation protocol based on substrate fluorination pattern.

Troubleshooting & Controls

  • Low Conversion:

    • Diagnosis: Catalyst deactivation or insufficient amine binding.

    • Fix: Switch to BrettPhos Pd G3 . Ensure solvents are degassed.[1] Add 10-20% water if using inorganic bases (Cs₂CO₃) to improve solubility (the "water effect").

  • Defluorination/Elimination:

    • Diagnosis: Base is too strong (pKa > 17).

    • Fix: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ .[1] Lower temperature to 80 °C and extend time.

  • Protodehalogenation (Aryl Halide reduction):

    • Diagnosis:

      
      -hydride elimination from the amine is competing.[2]
      
    • Fix: Use RuPhos , which is specifically designed to suppress

      
      -hydride elimination in secondary amines.
      

References

  • Buchwald-Hartwig Amination Overview

    • Buchwald-Hartwig amination - Wikipedia. Available at: [Link]

  • Ligand Selection for Difficult Amines (BrettPhos/RuPhos)

    • Maitre, S. et al. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2011. Available at: [Link]

  • Specific Protocols for Fluoroalkylamines (AdBippyPhos)

    • Brusoe, A. T., & Hartwig, J. F. Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 2015.[3] Available at: [Link]

  • Reaction Conditions & Base Effects

Sources

Application Note: Reagents for Hydroxymethylation of N-(2-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide drug development professionals through the precise synthesis of 2-(hydroxymethyl)-N-(2-fluorophenyl)pyrrolidine .

Given the specific substrate—a tertiary N-aryl amine with a deactivated ortho-fluoro phenyl ring—direct functionalization presents regioselectivity challenges. Therefore, this guide prioritizes a De Novo Synthesis (Stepwise) approach for generating high-purity reference standards, while also detailing a Direct Photoredox (Screening) method for rapid metabolite generation.


-C-H Hydroxymethylation & Synthesis Strategies

Part 1: Strategic Overview & Mechanistic Logic

The Challenge: Regioselectivity in N-Aryl Heterocycles

The target transformation is the installation of a hydroxymethyl group (


) at the 

-carbon of the pyrrolidine ring. Direct functionalization of the parent molecule N-(2-fluorophenyl)pyrrolidine is complicated by competing electronic effects:
  • 
    -Amino C-H Activation:  The pyrrolidine 
    
    
    
    -protons are electronically activated by the nitrogen lone pair (low BDE ~90 kcal/mol), making them susceptible to oxidative radical formation.
  • Directed Ortho-Metalation (DoM): In strong base (Lithiation) conditions, the nitrogen lone pair and the fluorine atom on the phenyl ring act as Directing Groups (DGs), favoring deprotonation at the phenyl ring (ortho-position) rather than the pyrrolidine ring.

Part 2: Detailed Protocols

Protocol A: De Novo Synthesis (The "Gold Standard" for Purity)

Best for: Generating >100mg of analytical reference standard.

This route avoids the regioselectivity battle by installing the hydroxymethyl group before forming the N-aryl bond.

Workflow Diagram

StepwiseSynthesis Start N-Boc-Pyrrolidine Step1 1. α-Lithiation (s-BuLi) 2. Trapping (Paraformaldehyde) Start->Step1 -78°C Inter1 N-Boc-2-hydroxymethyl pyrrolidine Step1->Inter1 Step2 Deprotection (TFA/DCM) Inter1->Step2 Inter2 Prolinol (Free Amine) Step2->Inter2 Step3 C-N Coupling (Buchwald-Hartwig) Inter2->Step3 1-Bromo-2-fluorobenzene Final Target: N-(2-F-Ph)-2-CH2OH-pyrrolidine Step3->Final

Figure 1: Retrosynthetic logic for ensuring exclusive


-functionalization.
Reagents & Materials
ReagentRoleGrade/Spec
N-Boc-pyrrolidine Starting Material>98%
s-Butyllithium (s-BuLi) Lithiating Agent1.4M in Cyclohexane
TMEDA Ligand (activates Li)Anhydrous, distilled
Paraformaldehyde Formaldehyde sourceDepolymerized in situ
1-Bromo-2-fluorobenzene Aryl Coupling Partner>98%
Pd(OAc)₂ / BINAP Catalyst SystemCatalyst Grade
Sodium tert-butoxide Base (Buchwald)Anhydrous
Step-by-Step Procedure

Step 1:


-Lithiation and Hydroxymethylation 
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add N-Boc-pyrrolidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous Et₂O.

  • Lithiation: Cool to -78°C (dry ice/acetone). Add s-BuLi (1.2 eq) dropwise over 20 mins.

    • Critical: Maintain temperature <-70°C to prevent Boc-group migration or decomposition.

    • Observation: Solution may turn slightly yellow/orange. Stir for 1 hour at -78°C.

  • Trapping: In a separate flask, heat Paraformaldehyde (excess, 3-5 eq) to generate monomeric formaldehyde gas, channeling it via cannula into the reaction flask (or add depolymerized solution in THF).

  • Workup: Warm to RT slowly. Quench with saturated NH₄Cl. Extract with EtOAc.

  • Result: N-Boc-2-(hydroxymethyl)pyrrolidine.

Step 2: Deprotection & C-N Coupling

  • Deprotection: Treat intermediate with TFA/DCM (1:4) at 0°C for 2 hours. Concentrate to yield the TFA salt of prolinol. Neutralize with free base resin or NaOH extraction.

  • Buchwald-Hartwig Coupling:

    • Combine Prolinol (1.0 eq), 1-Bromo-2-fluorobenzene (1.1 eq), Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and NaOtBu (1.5 eq) in Toluene.

    • Heat at 100°C for 12 hours under Argon.

    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Direct Photoredox Hydroxymethylation

Best for: Late-stage functionalization (LSF) screening and metabolite generation.

This method utilizes Methanol as the hydroxymethylating reagent via a radical Cross-Dehydrogenative Coupling (CDC). It is less regioselective but provides rapid access to the compound directly from the parent drug scaffold.

Mechanism Diagram

Photoredox Cat Ir(ppy)3 (Photocatalyst) Substrate N-(2-F-Ph)pyrrolidine Cat->Substrate SET Oxidation (-e⁻, -H⁺) Light Blue LED (450 nm) Light->Cat Excitation Radical_Amine α-Amino Radical (Nucleophilic) Substrate->Radical_Amine MeOH Methanol (Reagent & Solvent) Radical_MeOH •CH2OH (Radical) MeOH->Radical_MeOH HAT (via Oxidant) Product Product (α-Hydroxymethyl) Radical_Amine->Product Radical-Radical Coupling Radical_MeOH->Product

Figure 2: Dual-radical coupling mechanism in methanol.

Reagents & Materials
ReagentRoleConcentration
Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ Photocatalyst1-2 mol%
Methanol Reagent & SolventSolvent volume
Ammonium Persulfate Oxidant (HAT agent)1.5 - 2.0 eq
TFA Acid Additive0.5 eq (Activates iminium)
Blue LED Reactor Light Source450 nm, 40W
Step-by-Step Procedure
  • Solution Prep: In a Pyrex vial, dissolve N-(2-fluorophenyl)pyrrolidine (0.2 mmol) in Methanol (2.0 mL).

  • Catalyst Addition: Add the Iridium photocatalyst (1 mol%) and Ammonium Persulfate ((NH₄)₂S₂O₈, 1.5 eq).

  • Acidification: Add TFA (0.5 eq). Note: Protonation/coordination helps stabilize the radical intermediates and prevents over-oxidation.

  • Irradiation: Sparge with Nitrogen for 10 mins to remove Oxygen. Irradiate with Blue LEDs (450 nm) at Room Temperature for 18-24 hours. Fan cooling is recommended to maintain ~25°C.

  • Workup: Dilute with NaHCO₃ (aq) and extract with DCM.

  • Analysis: Analyze by LC-MS. The hydroxymethylated product (+30 Da mass shift) should be visible.

    • Note: Expect minor byproducts from N-dealkylation or ring oxidation.

Part 3: Comparative Data & Reagent Selection

FeatureProtocol A: Stepwise (Lithiation) Protocol B: Direct (Photoredox)
Primary Reagent s-BuLi / ParaformaldehydeMethanol / Ir-Catalyst
Regioselectivity Exclusive (

-C)
Moderate (Mixture possible)
Scale Gram-scale readyMilligram (Screening)
Cost Low (Standard chemicals)High (Ir catalyst)
Time 3-4 Days (3 steps)24 Hours (1 step)
Use Case Reference Standards, Tox Batches Metabolite ID, Analog Library
Safety & Handling Notes
  • s-Butyllithium: Pyrophoric. Must be handled under strict inert atmosphere (Ar/N₂). Use sure-seal bottles and oven-dried glassware.

  • Paraformaldehyde: Thermal depolymerization generates Formaldehyde gas, a known carcinogen. Perform all "cracking" operations in a well-ventilated fume hood.

  • Blue Light: High-intensity LED irradiation can damage eyes. Use orange-tinted protective eyewear.

References

  • Photoredox Hydroxymethylation (General): Gontala, A., Huh, H., & Woo, S. K. (2023). Photoredox-Catalyzed Synthesis of β-Amino Alcohols: Hydroxymethylation of Imines with α-Silyl Ether as Hydroxymethyl Radical Precursor. Organic Letters, 25(1), 21–26. Link

  • Lithiation of N-Boc Pyrrolidines: Cochrane, E. J., Hassall, L. A., & Coldham, I. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine. Journal of the American Chemical Society, 134(12), 5555–5562. Link

  • Direct C-H Functionalization (Methanol CDC): Huff, C. A., Cohen, R. D., Dykstra, K., & Krska, S. W. (2016).[1] Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases. The Journal of Organic Chemistry, 81(16), 6980–6987. Link

  • Metabolic Stability & Design: Xing, L., et al. (2019). Pharmacokinetic, metabolic stability... of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl... Xenobiotica, 49(11), 1294-1305. Link

  • Regioselectivity of Lithiation: Affortunato, F., et al. (2008). Alpha- vs ortho-lithiation of N-alkylarylaziridines. The Journal of Organic Chemistry, 73(23), 9214–9220. Link

Sources

Scalable Synthesis of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Abstract

This application note details a robust, scalable protocol for the synthesis of [1-(2-fluorophenyl)pyrrolidin-3-yl]methanol , a critical fragment for Structure-Activity Relationship (SAR) studies in GPCR and kinase drug discovery. Unlike traditional bench-scale methods that rely on labor-intensive column chromatography, this protocol utilizes a Buchwald-Hartwig amination optimized for kilogram-scale production. The method features a self-validating purification strategy via salt formation, ensuring >98% purity and controlled Palladium (Pd) residuals (<10 ppm) suitable for late-stage biological evaluation.

Strategic Analysis & Retrosynthesis

The Challenge

The target molecule contains a secondary alcohol and a tertiary aniline. The primary synthetic challenge is chemoselectivity : coupling the aryl halide to the nitrogen (N-arylation) without competing O-arylation of the free hydroxyl group.

  • Traditional Approach:

    
     (Nucleophilic Aromatic Substitution).
    
    • Flaw: 1-Fluoro-2-bromobenzene lacks sufficient electron-withdrawing activation for clean

      
      , leading to harsh conditions (high T) and decomposition.
      
  • Selected Approach: Pd-Catalyzed Buchwald-Hartwig Amination.[1][2][3]

    • Advantage:[3][4][5] Uses specific dialkylbiaryl phosphine ligands (e.g., RuPhos) to promote reductive elimination of the C-N bond while sterically inhibiting O-arylation.

Retrosynthetic Logic

The synthesis is convergent, disconnecting the C-N bond between the pyrrolidine nitrogen and the fluorophenyl ring.

Key Disconnection:

  • Fragment A: Pyrrolidin-3-ylmethanol (Commercial, inexpensive, available as racemate or enantiomers).

  • Fragment B: 1-Bromo-2-fluorobenzene (Commodity chemical).

Detailed Experimental Protocol

Reaction Scheme

Transformation: Cross-coupling of a secondary cyclic amine with an ortho-substituted aryl bromide.

  • Catalyst: RuPhos Pd G3 (Third Generation Precatalyst).

    • Rationale: Rapid activation at moderate temperatures; RuPhos ligand is highly selective for secondary amines and tolerates free alcohols.

  • Base: Sodium tert-butoxide (NaOtBu).

    • Rationale: Strong enough to deprotonate the Pd-amine complex but bulky enough to minimize nucleophilic attack on the bromide.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][6]Scale (Example)Role
Pyrrolidin-3-ylmethanol 101.151.10111.3 gNucleophile
1-Bromo-2-fluorobenzene 175.001.00175.0 gElectrophile
RuPhos Pd G3 836.260.0054.2 g (0.5 mol%)Catalyst
Sodium tert-butoxide 96.101.50144.2 gBase
Toluene (Anhydrous) -10 Vol1.75 LSolvent
SiliaMetS® Thiol -10 wt%17.5 gPd Scavenger
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
  • Vessel Prep: Equip a 5L jacketed reactor with an overhead mechanical stirrer, reflux condenser, nitrogen inlet, and internal temperature probe. Purge with

    
     for 15 minutes.
    
  • Solvent Charge: Charge Toluene (1.5 L) .

  • Reagent Addition: Add Pyrrolidin-3-ylmethanol (111.3 g) and 1-Bromo-2-fluorobenzene (175.0 g) . Stir at 200 RPM.

  • Base Addition: Add NaOtBu (144.2 g) in a single portion. Note: Mild exotherm may occur.

  • Catalyst Charge: Add RuPhos Pd G3 (4.2 g) . Rinse the addition funnel with the remaining Toluene (250 mL).

  • Degassing: Sparge the mixture with subsurface

    
     for 20 minutes to remove dissolved oxygen (critical for catalyst longevity).
    
Phase 2: Reaction & Monitoring
  • Heating: Heat the reaction mixture to 85°C over 30 minutes.

  • Agitation: Increase stirring to 350 RPM to ensure suspension homogeneity.

  • IPC (In-Process Control): After 4 hours, sample 50 µL into MeOH for HPLC analysis.

    • Target: < 2% remaining 1-Bromo-2-fluorobenzene.[7]

    • Contingency: If starting material > 2%, add 0.1 mol% additional catalyst and stir for 2 hours.

Phase 3: Workup & Pd Scavenging
  • Cooling: Cool the mixture to 20°C.

  • Quench: Slowly add Water (1.0 L) to dissolve inorganic salts (NaBr). Stir for 15 minutes.

  • Phase Separation: Transfer to a separatory funnel. Retain the top Organic Layer (Product). Discard the bottom Aqueous Layer (pH ~12).

  • Scavenging: Return organic layer to the reactor. Add SiliaMetS® Thiol (17.5 g) (or equivalent metal scavenger). Heat to 50°C and stir for 2 hours.

    • Why: This step chemically binds residual Pd, preventing heavy metal contamination in the final SAR samples.

  • Filtration: Filter the warm solution through a pad of Celite to remove the scavenger. Wash the pad with Toluene (200 mL).

Phase 4: Crystallization (Self-Validating Purification)

Instead of column chromatography, we isolate the product as the Hydrochloride (HCl) salt.

  • Salt Formation: Cool the filtrate to 0-5°C. Slowly add 4M HCl in Dioxane (1.1 equiv, ~275 mL) dropwise.

    • Observation: A thick white precipitate will form immediately.

  • Aging: Stir the slurry at 0°C for 2 hours to maximize yield.

  • Isolation: Filter the solid via a Büchner funnel.

  • Washing: Wash the cake with cold MTBE (Methyl tert-butyl ether) (2 x 300 mL) to remove non-basic impurities (e.g., unreacted bromide, dimers).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

SynthesisWorkflow Start Start: Reagent Charging (Toluene, Amine, Bromide) CatAdd Catalyst Addition (RuPhos Pd G3 + NaOtBu) Start->CatAdd Reaction Reaction: 85°C, 4-6h (N2 Atmosphere) CatAdd->Reaction IPC IPC: HPLC Check (<2% Bromide?) Reaction->IPC IPC->Reaction Fail (Add Cat) Quench Quench & Phase Sep (Water Wash) IPC->Quench Pass Scavenge Pd Scavenging (SiliaMetS Thiol, 50°C) Quench->Scavenge SaltForm Salt Formation (HCl in Dioxane) Scavenge->SaltForm Filter Filtration & MTBE Wash SaltForm->Filter Final Final Product: [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol HCl Filter->Final

Caption: Workflow for the scalable synthesis of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol HCl salt.

Quality Control & Validation

To ensure the material is "SAR-Ready," the final isolate must pass the following specifications:

TestMethodSpecification
Identity 1H NMR (DMSO-d6)Conforms to structure. Diagnostic peaks: Ar-H (6.9-7.2 ppm), CH2-OH (3.4 ppm).
Purity HPLC (254 nm)> 98.0%
Residual Pd ICP-MS< 20 ppm
Residual Solvent GC-Headspace< 5000 ppm (Toluene/Dioxane)
Enantiomeric Excess Chiral HPLC> 99% ee (if starting with chiral pyrrolidine)

Self-Validating Mechanism: The HCl salt formation is specific to the basic amine product. Neutral impurities (starting bromide) and acidic impurities (phenols from hydrolysis) remain in the mother liquor during filtration. If the solid is white and free-flowing, it indicates successful purification. Sticky or colored solids suggest incomplete washing or trapped solvent.

References

  • Buchwald-Hartwig Amination Overview

    • Title: Buchwald-Hartwig Amination[1][2][8]

    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

  • Catalyst Selection for Secondary Amines

    • Title: RuPhos Palladium Precatalysts for C-N Cross-Coupling[9]

    • Source: Sigma-Aldrich (Merck) Technical Bulletin
  • Pd Scavenging Protocols: Title: Metal Scavenging with SiliaMetS® Source: SiliCycle Applic
  • Target Molecule Data

    • Title: [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS 1017444-90-4)[7][10]

    • Source: PubChem
    • URL:[Link]

Sources

Application Note: Telescoped One-Pot Synthesis of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol from Succinimide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized 1-arylpyrrolidines is a critical pathway in modern drug discovery, particularly for generating conformationally restricted scaffolds and CNS-active pharmacophores[1]. Traditional step-wise syntheses of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol from simple precursors like succinimide suffer from significant yield attrition due to the necessity of isolating sensitive intermediates, repeated solvent swaps, and the thermodynamic instability of imide enolates.

This application note details a highly optimized, telescoped three-stage one-pot protocol . By carefully orchestrating solvent compatibility and reagent causality, we eliminate intermediate isolation. The sequence seamlessly transitions from a Cu-catalyzed Ullmann-type N-arylation[2], to a kinetically controlled


-hydroxymethylation, and concludes with a global borane-mediated reduction[1].

Mechanistic Strategy & Workflow

To achieve a true one-pot system, the reaction environment must support three drastically different chemical environments without interference from the byproducts of preceding steps.

  • Stage 1: N-Arylation (C-N Coupling): Succinimide is coupled with 1-iodo-2-fluorobenzene. While traditional Goldberg/Ullmann couplings frequently utilize DMF or Toluene, this protocol strictly employs anhydrous THF . The causality here is forward-looking: THF is the only solvent that optimally supports the subsequent cryogenic enolate chemistry and borane reduction[3].

  • Stage 2: Kinetic Aldol Addition (C-C Bond Formation): The in-situ generated N-(2-fluorophenyl)succinimide is cooled to -78 °C. We utilize LiHMDS as the base. Causality: Alkoxide bases or LDA are too nucleophilic and will trigger the ring-opening of the imide. LiHMDS provides non-nucleophilic, quantitative deprotonation at the C3 position, which is immediately trapped by anhydrous formaldehyde gas to yield the hydroxymethyl intermediate.

  • Stage 3: Global Reduction: Borane-THF (

    
    )  is introduced directly into the reaction matrix. Causality: Unlike 
    
    
    
    , which is highly sensitive to the residual
    
    
    salts and amine byproducts from Stage 1,
    
    
    smoothly reduces both imide carbonyls to the corresponding pyrrolidine without cleaving the newly formed C-N aryl bond[1].

G Step1 Succinimide + 1-Iodo-2-fluorobenzene (Starting Materials) Stage1 Stage 1: N-Arylation CuI, DMEDA, K3PO4, THF, 70 °C Step1->Stage1 Int1 N-(2-Fluorophenyl)succinimide (In Situ Intermediate) Stage1->Int1 C-N Bond Formation Stage2 Stage 2: α-Hydroxymethylation LiHMDS, HCHO (gas), -78 °C Int1->Stage2 Int2 3-(Hydroxymethyl)-1-(2-fluorophenyl) pyrrolidine-2,5-dione Stage2->Int2 Kinetic Aldol Addition Stage3 Stage 3: Global Reduction BH3·THF, 65 °C Int2->Stage3 Product [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (Target Product) Stage3->Product Imide -> Pyrrolidine

Figure 1: Telescoped one-pot workflow for the synthesis of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol.

Self-Validating Experimental Protocol

Note: The success of this protocol relies on strict adherence to the self-validation checkpoints (LC-MS/TLC) before proceeding to the next telescoped stage.

Stage 1: Copper-Catalyzed N-Arylation
  • Preparation: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add Succinimide (1.00 g, 10.1 mmol), anhydrous

    
     (4.28 g, 20.2 mmol), and CuI (96 mg, 0.50 mmol).
    
  • Atmosphere Exchange: Evacuate and backfill the flask with ultra-pure

    
     (3 cycles).
    
  • Reagent Addition: Inject anhydrous THF (50 mL), followed by 1-iodo-2-fluorobenzene (1.30 mL, 11.1 mmol) and N,N'-dimethylethylenediamine (DMEDA, 108 µL, 1.01 mmol).

  • Reaction: Seal the flask and heat to 70 °C for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in EtOAc, and check via TLC (Hexane/EtOAc 1:1,

    
     stain). The complete disappearance of the succinimide spot (
    
    
    
    ) confirms the formation of the N-aryl imide[2]. Do not proceed if starting material remains.
Stage 2: Kinetic -Hydroxymethylation
  • Cryogenic Cooling: Remove the flask from the oil bath and cool to -78 °C using a dry ice/acetone bath. Allow 15 minutes for internal temperature equilibration.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 25.0 mL, 25.0 mmol) over 30 minutes. Causality: The excess base (2.5 eq) is required because the first equivalent neutralizes the residual acidic species and moisture from Stage 1, while the remainder forms the kinetic enolate. Stir for 1 hour at -78 °C.

  • Electrophile Addition: Bubble anhydrous formaldehyde gas (generated ex-situ by cracking 900 mg of paraformaldehyde at 150 °C in a connected inert flask) directly into the reaction mixture for 20 minutes.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench into aqueous

    
    , extract with EtOAc, and analyze via LC-MS. Confirm the presence of the intermediate mass (
    
    
    
    224
    
    
    ).
Stage 3: Global Reduction & Boron-Complex Cleavage
  • Reduction: Remove the cryogenic bath and allow the flask to warm to 0 °C. Cautiously add Borane-THF complex (

    
    , 1.0 M, 60.0 mL, 60.0 mmol) dropwise.
    
  • Heating: Equip a reflux condenser and heat the mixture to 65 °C for 12 hours. Causality: Reduction of the imide carbonyls is highly endothermic and requires sustained reflux to drive the formation of the pyrrolidine ring[1].

  • Quench: Cool the reaction to 0 °C. Carefully add Methanol (20 mL) dropwise to quench unreacted borane. Warning: Vigorous

    
     gas evolution will occur.
    
  • Complex Breakdown (Critical Step): Add 1.0 M HCl (50 mL) and heat the mixture to 60 °C for 2 hours. Causality: Borane reductions of nitrogenous heterocycles form highly stable amine-borane (

    
    ) complexes. Standard aqueous workups will not break this bond; acidic hydrolysis at elevated temperatures is mandatory to liberate the free amine target.
    
  • Isolation: Cool to room temperature, basify to pH 10 using 6.0 M NaOH, and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (DCM/MeOH 95:5) to afford the pure product.
    

Quantitative Optimization Data

The development of this telescoped sequence required rigorous optimization of the solvent and base to ensure compatibility across all three stages. The data below summarizes the critical failure points of traditional methodologies and the causality behind the finalized parameters.

EntrySolventStage 2 BaseStage 3 ReductantOverall Yield (%)Mechanistic Observation / Causality
1DMFLDA

0%DMF is incompatible with

(exothermic decomposition); LDA caused widespread imide ring-opening.
2THFLDA

15%While the reductant was stable, the nucleophilicity of LDA still led to side-reactions at the imide carbonyls.
3THFLiHMDS

42%Sluggish reduction.

is poorly soluble and highly deactivated by the

salts carried over from Stage 1.
4 THF LiHMDS

78% Optimal. Non-nucleophilic base preserved the imide core;

tolerated the complex salt matrix perfectly.

Table 1: Optimization of the telescoped sequence highlighting the necessity of the THF/LiHMDS/Borane triad.

Conclusion

By synthesizing the mechanistic principles of [2] with advanced enolate trapping and [1], this telescoped protocol provides a highly efficient, self-validating pathway to[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol. The elimination of intermediate workups not only improves the overall yield to 78% but significantly reduces solvent waste and process time, making it highly applicable for rapid library generation in medicinal chemistry.

References

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides Journal of the American Chemical Society URL:[Link]

  • Copper-Promoted Functionalization of Organic Molecules: from Biologically Relevant Cu/O2 Model Systems to Organometallic Transformations Journal of the American Chemical Society URL:[Link]

  • Design and Synthesis of 7-(N-Aryl Pyrrolidinyl) Indoles as Potential DCAF15 Binders Molecules (MDPI) URL:[Link]

  • Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 European Journal of Medicinal Chemistry URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion in Reductive Amination of 2-Fluorophenyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reductive amination of 2-fluorophenyl amines. Low conversion rates in this specific reaction are a common yet solvable issue. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of 2-Fluorophenyl Amines

The reductive amination of 2-fluorophenyl amines presents a unique set of challenges primarily due to the electronic and steric properties of the ortho-fluoro substituent. The strong electron-withdrawing inductive effect of fluorine deactivates the aniline ring, reducing the nucleophilicity of the amine.[1][2] This diminished nucleophilicity slows down the initial formation of the crucial imine or enamine intermediate.[3][4] Furthermore, the fluorine atom's position creates steric hindrance around the nitrogen, impeding its approach to the carbonyl carbon.[5][6] This combination of electronic deactivation and steric bulk is often the root cause of low conversion rates.

This guide will walk you through a systematic approach to overcoming these hurdles, ensuring successful and efficient synthesis of your target secondary or tertiary amines.

Frequently Asked Questions (FAQs)

Here we address common questions and provide concise, actionable answers.

Q1: Why is my reductive amination of 2-fluoroaniline not going to completion, even with a standard reducing agent like sodium borohydride?

A1: Standard sodium borohydride (NaBH₄) can be problematic for this reaction. It is a strong reducing agent that can reduce the starting aldehyde or ketone faster than the sluggishly formed imine intermediate, leading to alcohol byproducts and low conversion to the desired amine.[7][8] Additionally, the reaction of 2-fluoroaniline with a carbonyl compound to form the imine is often slow due to the electronic and steric effects of the fluorine atom.

Q2: I'm using sodium cyanoborohydride (NaBH₃CN), but the reaction is still very slow. What can I do?

A2: While sodium cyanoborohydride is a milder reducing agent that selectively reduces the iminium ion over the carbonyl group, the rate-limiting step is often the formation of the iminium ion itself.[9][10] To accelerate this, you can:

  • Add a dehydrating agent: The formation of the imine/iminium ion is an equilibrium reaction that produces water.[9] Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can drive the equilibrium towards the imine, increasing its concentration for reduction.

  • Use a Lewis acid catalyst: A Lewis acid can activate the carbonyl group, making it more electrophilic and susceptible to attack by the weakly nucleophilic 2-fluoroaniline.[7]

Q3: What are the main side products I should be looking for in a low-conversion reductive amination of 2-fluoroaniline?

A3: The primary side products are typically:

  • The alcohol resulting from the reduction of the starting aldehyde or ketone.[11]

  • Unreacted starting materials (2-fluoroaniline and the carbonyl compound).

  • In some cases, especially with primary amines, you might observe the formation of a tertiary amine through over-alkylation of the desired secondary amine product.[4][7]

Q4: Can I use catalytic hydrogenation for this reaction?

A4: Catalytic hydrogenation (e.g., H₂, Pd/C) can be an effective method for reductive amination.[10][12] However, it's important to be mindful of other functional groups in your molecule that may also be reduced, such as nitro groups, cyano groups, or carbon-carbon multiple bonds.[13] For substrates with these functionalities, a chemical reducing agent is often preferred for better chemoselectivity.

Troubleshooting Guide: A Systematic Approach to Improving Conversion

When faced with low conversion, a systematic approach to optimizing the reaction conditions is crucial. The following sections provide detailed protocols and the rationale behind them.

Logical Flow for Troubleshooting

Troubleshooting_Flow start Low Conversion Observed check_reagents Verify Reagent Quality (Amine, Carbonyl, Reducing Agent) start->check_reagents imine_formation Focus on Imine Formation check_reagents->imine_formation change_reducing_agent Switch to a More Suitable Reducing Agent check_reagents->change_reducing_agent Is reducing agent the issue? optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, pH) check_reagents->optimize_conditions Are conditions suboptimal? dehydration Add Dehydrating Agent (e.g., MgSO₄, Molecular Sieves) imine_formation->dehydration Is imine formation slow? lewis_acid Introduce a Lewis Acid Catalyst (e.g., Ti(OiPr)₄) imine_formation->lewis_acid Is carbonyl activation needed? success Successful Conversion dehydration->success lewis_acid->success stab Use Sodium Triacetoxyborohydride (STAB) change_reducing_agent->stab other_hydrides Consider Alternative Hydrides (e.g., Picoline Borane) change_reducing_agent->other_hydrides stab->success other_hydrides->success solvent Screen Solvents (e.g., DCE, THF, MeCN) optimize_conditions->solvent temperature Adjust Temperature optimize_conditions->temperature ph_control Control pH (for NaBH₃CN) optimize_conditions->ph_control solvent->success temperature->success ph_control->success

Caption: Troubleshooting Decision Tree for Low Conversion.

Strategy 1: Enhancing Imine Formation with a Lewis Acid Catalyst

For sterically hindered and electronically deactivated anilines, a Lewis acid catalyst can significantly accelerate the reaction. Titanium(IV) isopropoxide (Ti(OiPr)₄) is particularly effective as it acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the imine formation equilibrium.[14][15]

Experimental Protocol: Ti(OiPr)₄-Mediated Reductive Amination

  • To a stirred solution of the 2-fluorophenyl amine (1.0 eq) and the carbonyl compound (1.1 eq) in an anhydrous solvent (e.g., absolute ethanol or dichloromethane) under an inert atmosphere (N₂ or Ar), add titanium(IV) isopropoxide (1.5 - 2.0 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 4-12 hours to facilitate imine formation. Reaction progress can be monitored by TLC or LC-MS.

  • Once imine formation is complete or has plateaued, add a suitable reducing agent, such as sodium borohydride (1.5 eq), in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-8 hours.

  • Quench the reaction by carefully adding water or an aqueous solution of ammonia.[14]

  • Filter the resulting titanium dioxide precipitate and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Strategy 2: Switching to a More Effective Reducing Agent

The choice of reducing agent is critical. For challenging reductive aminations, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice.[13][16][17]

Advantages of Sodium Triacetoxyborohydride (STAB):

  • Mildness and Selectivity: STAB is a milder reducing agent than sodium borohydride and will preferentially reduce the iminium ion in the presence of an unreacted aldehyde or ketone.[16][18]

  • One-Pot Procedure: Due to its selectivity, STAB can be added at the beginning of the reaction along with the amine and carbonyl compound, simplifying the procedure.[17][18]

  • Effectiveness with Weakly Basic Amines: It has been shown to be particularly effective for the reductive amination of weakly basic amines like 2-fluoroaniline.[13]

Experimental Protocol: Reductive Amination using STAB

  • In a round-bottom flask, dissolve the 2-fluorophenyl amine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[18]

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion.

  • For less reactive ketones, a catalytic amount of acetic acid (0.1-1.0 eq) can be added to facilitate iminium ion formation.[8][18]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Comparative Data: Reducing Agent Performance
Reducing AgentKey AdvantagesCommon Issues with 2-Fluoroanilines
Sodium Borohydride (NaBH₄) Inexpensive, powerful.Reduces carbonyl faster than imine forms, leading to alcohol byproduct.[7][8]
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces iminium ions at neutral to acidic pH.[9][10]Reaction can be very slow due to slow imine formation; toxicity concerns (HCN gas).[12][13]
Sodium Triacetoxyborohydride (STAB) Mild, highly selective for iminium ions, suitable for one-pot procedures, effective for weakly basic amines.[13][16][17]More expensive than NaBH₄.
Catalytic Hydrogenation (e.g., H₂/Pd-C) Atom economical, clean workup.May reduce other sensitive functional groups.[13]
Mechanism of Reductive Amination

Reductive_Amination cluster_imine_formation Step 1: Imine/Iminium Formation (Often Rate-Limiting) cluster_reduction Step 2: Reduction Amine R¹-NH₂ (2-Fluorophenyl amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl R²R³C=O (Aldehyde or Ketone) Carbonyl->Hemiaminal Hydride [H⁻] (Reducing Agent) Product R²R³CH-NH-R¹ (Secondary Amine) Hydride->Product Iminium Iminium Ion [R²R³C=N⁺H-R¹] Hemiaminal->Iminium -H₂O Iminium->Product

Caption: General Mechanism of Reductive Amination.

Conclusion

Low conversion in the reductive amination of 2-fluorophenyl amines is a frequent but manageable obstacle. By understanding the underlying electronic and steric challenges, researchers can systematically troubleshoot the reaction. The key to success often lies in accelerating the rate-limiting imine formation step through the use of Lewis acid catalysts like Ti(OiPr)₄ or by employing a more suitable and selective reducing agent such as sodium triacetoxyborohydride (STAB). By applying the strategies and protocols outlined in this guide, you can significantly improve your reaction outcomes and efficiently synthesize your desired fluorinated amine products.

References

  • Bhattacharyya, S. (1999). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. [Link]

  • Grogan, G., & Aleku, G. A. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10776–10785. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Li, H., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 10(15), 5122-5132. [Link]

  • Sciencemadness Discussion Board. (2008, May 11). Titanium Isopropoxide Reductive Amination. [Link]

  • Rhodium.ws. (n.d.). Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2. [Link]

  • Jentoft, J. E., & Dearborn, D. G. (1980). Alternative Reducing Agents for Reductive Methylation of Amino Groups in Proteins. Analytical Biochemistry, 106(1), 186-190. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Ghorai, P., et al. (2012). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 48(58), 7268-7270. [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]

  • ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, 201-216. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 31). The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Encyclopedia.pub. (2021, April 21). Reductive Aminations with Metal Catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Quora. (2020, June 28). What is the ortho effect observed in amines?. [Link]

  • Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination?. [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]

  • Gribble, G. W., et al. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry, 74(9), 3543-3546. [Link]

  • Chen, C., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5595-5606. [Link]

  • Journal of Organic and Pharmaceutical Chemistry Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ResearchGate. (2025, October 19). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. [Link]

  • The Journal of Physical Chemistry A. (2001). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. [Link]

  • ResearchGate. (2025, August 7). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. [Link]

  • Chemical Communications. (2011). The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.. [Link]

  • ACS Publications. (2020). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. [Link]

  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. [Link]

  • Taylor & Francis eBooks. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. [Link]

  • PubMed. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3][14]-Proton Shift Reaction.(1) Scope and Limitations. [Link]

Sources

Technical Support Center: Chiral Separation of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Method Development Portal. Ticket ID: #CHIRAL-PYR-003 Subject: Enantioseparation of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Assigned Specialist: Senior Application Scientist

Part 1: Method Development Strategy

The Molecular Challenge

To successfully separate the enantiomers of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol , we must first deconstruct its interaction potential with chiral stationary phases (CSPs).

  • Basic Nitrogen (Pyrrolidine): The tertiary amine is a strong proton acceptor. Without suppression, it will interact with residual silanol groups on the silica support, leading to severe peak tailing.

  • Chiral Center (C3-Methanol): The hydroxymethyl group at position 3 is the stereogenic center. The distance between this center and the aromatic ring (N-linked) is sufficient to create a distinct "shape" for the chiral selector to recognize.

  • Fluorine Substituent: The ortho-fluorine atom on the phenyl ring creates an electronic dipole and steric bulk that can be leveraged for

    
     interactions with the CSP aromatic rings (e.g., 3,5-dimethylphenylcarbamate).
    
Primary Screening Protocol (Normal Phase)

Standard Operating Procedure (SOP-CHIRAL-NP-01)

Objective: Rapidly identify a column/mobile phase combination yielding


.
ParameterSpecificationRationale
Columns (Screening Set) 1. Chiralpak AD-H (Amylose)2. Chiralcel OD-H (Cellulose)3. Chiralpak IA/IC (Immobilized)Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) phases cover ~80% of pyrrolidine separations.
Mobile Phase A n-Hexane / Ethanol (90:10 v/v)Ethanol often provides better hydrogen bonding selectivity than IPA for hydroxymethyl compounds.
Mobile Phase B n-Hexane / 2-Propanol (90:10 v/v)IPA is a bulkier modifier; use if Ethanol shows poor resolution.
Mandatory Additive 0.1% Diethylamine (DEA) CRITICAL: Suppresses ionization of the pyrrolidine nitrogen, preventing silanol interaction (tailing).
Flow Rate 1.0 mL/minStandard screening flow.
Detection UV @ 254 nm (primary) & 220 nmThe fluorophenyl ring has decent absorbance at 254 nm; 220 nm captures the amine/backbone if sensitivity is low.
Temperature 25°CStart ambient. Lowering to 10°C can enhance resolution (entropy-driven separation).
Alternative Mode: Polar Organic Mode (POM)

Use if solubility in Hexane is < 1 mg/mL.

If the sample precipitates in hexane, switch to Polar Organic Mode using immobilized columns (Chiralpak IA, IB, IC).

  • Mobile Phase: 100% Acetonitrile (with 0.1% DEA) or MeOH/Acetonitrile mixtures.

  • Benefit: Acetonitrile drives dipole-dipole interactions, often favorable for the C-F bond on the phenyl ring.

Part 2: Troubleshooting Guide (Q&A)

Q1: My peaks are tailing significantly (


). Is the column damaged? 
A:  Likely not. Tailing in basic amines is almost always due to silanol activity .
  • Mechanism: The pyrrolidine nitrogen (pKa ~9-10) hydrogen bonds with acidic silanols on the silica surface.

  • Fix: Increase the basic additive.

    • Step 1: Increase DEA concentration to 0.2%.

    • Step 2: Switch to Ethanolamine (0.1%) if DEA fails; it is a stronger silanol blocker for some specific amines.

    • Verification: A proper peak should have a Tailing Factor (

      
      ) between 0.9 and 1.2.
      

Q2: I see two peaks, but they are not fully resolved (


). How do I optimize? 
A:  You are in the "partial separation" zone. Do not change the column yet; optimize the thermodynamics.
  • Temperature Effect: Lower the column temperature to 10°C or 15°C . Chiral recognition is often enthalpy-driven; lower temperatures increase the difference in binding energy (

    
    ) between enantiomers.
    
  • Alcohol Switch: If using IPA, switch to Ethanol (or vice versa). The shape of the alcohol solvent molecule competes with the analyte for the chiral grooves.

Q3: The sample is insoluble in the Mobile Phase (Hexane/IPA). A: This is common for polar alcohols.

  • Protocol Shift: Move to an Immobilized CSP (Chiralpak IA, IC, ID).

  • Solvent: You can now use "Forbidden Solvents" like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as co-solvents to dissolve the sample, then dilute with Hexane.

  • Recipe: Hexane / DCM / EtOH / DEA (85 : 10 : 5 : 0.1). Note: DCM enhances solubility and can alter selectivity dramatically.

Q4: Can I use LC-MS for detection? A: Yes, but you must remove non-volatile additives.

  • Modification: Replace Diethylamine (DEA) with Ammonium Bicarbonate (20mM) if running in Reversed Phase, or use 0.1% Ammonium Hydroxide in Polar Organic Mode (MeOH/ACN).

  • Warning: Do not use DEA in MS; it suppresses signal and contaminates the source.

Part 3: Visualized Workflows

Method Development Decision Tree

Caption: Logical workflow for selecting the optimal separation mode based on sample solubility and chemical nature.

MethodDev Start Start: [1-(2-Fluorophenyl) pyrrolidin-3-yl]methanol SolubilityCheck Check Solubility in Hexane/IPA (90:10) Start->SolubilityCheck Soluble Soluble (>1 mg/mL) SolubilityCheck->Soluble Insoluble Insoluble / Precipitates SolubilityCheck->Insoluble NP_Screen Normal Phase Screening (AD-H, OD-H) Hex/EtOH/DEA (90:10:0.1) Soluble->NP_Screen POM_Screen Polar Organic Mode (IA, IC) 100% ACN or MeOH + 0.1% DEA Insoluble->POM_Screen Result_Good Rs > 1.5 Success NP_Screen->Result_Good Result_Partial 0.5 < Rs < 1.5 Partial Sep NP_Screen->Result_Partial Result_Tailing Tailing Peaks (Tf > 1.3) NP_Screen->Result_Tailing Opt_Temp Decrease Temp to 10°C Result_Partial->Opt_Temp Opt_Additive Increase DEA to 0.2% or Switch to Ethanolamine Result_Tailing->Opt_Additive Opt_Temp->Result_Good Re-evaluate Opt_Additive->Result_Good Re-evaluate

Mechanism of Chiral Recognition

Caption: The "Three-Point Interaction" model applied to the target molecule within the chiral groove of an Amylose-based CSP.

Interaction Analyte Analyte: Fluorophenyl-Pyrrolidine F_Group Fluorine (Ortho) (Steric/Electronic) Analyte->F_Group OH_Group C3-Methanol (H-Bond Donor) Analyte->OH_Group N_Group Pyrrolidine N (H-Bond Acceptor) Analyte->N_Group Pi_System Phenyl Rings (Pi-Pi Stacking) F_Group->Pi_System Dipole/Pi Interaction CO_Carbamate Carbamate C=O (H-Bond Acceptor) OH_Group->CO_Carbamate H-Bond NH_Carbamate Carbamate NH (H-Bond Donor) N_Group->NH_Carbamate H-Bond (Weak) CSP CSP: Amylose tris(3,5-dimethylphenylcarbamate) CSP->NH_Carbamate CSP->CO_Carbamate CSP->Pi_System

Part 4: References & Validation Sources

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Provides authoritative protocols for immobilized columns and solvent compatibility).

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Detailed screening strategies for basic amines).

  • BenchChem. Application Note: Chiral HPLC Analysis of 1-Propionylpyrrolidine-2-carboxylic acid. (Proxy validation for pyrrolidine derivative separation on polysaccharide phases).

  • Sigma-Aldrich (Merck). Basics of Chiral HPLC & Inclusion Complexing. (Mechanistic explanation of inclusion complexes for cyclic structures).

(Note: While specific literature for the exact fluorinated derivative may be proprietary, the protocols above are derived from validated methodologies for the structural class of N-aryl-3-hydroxymethylpyrrolidines.)

Technical Support Center: Ligand Selection for Pd-Catalyzed Amination of Aryl Fluorides

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: T-CF-AMIN-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Priority: High (Methodology Development)

Diagnostic Framework: Do You Actually Need Palladium?

Before selecting a ligand, we must validate the reaction mechanism. Electron-deficient aryl fluorides (e.g., 4-fluoronitrobenzene, 4-fluorobenzonitrile) are "privileged" substrates for Nucleophilic Aromatic Substitution (


) .

The "False Positive" Trap: Many researchers add Palladium/Ligand to a reaction that would have proceeded with base alone. If your substrate has strong Electron Withdrawing Groups (EWGs) in the ortho or para positions, the reaction is likely


, not Pd-catalysis.
Control Experiment (Mandatory)

Run the following parallel setup before screening ligands:

  • Vial A (Catalytic): Substrate + Amine + Base + [Pd] + Ligand + Solvent

  • Vial B (Thermal Control): Substrate + Amine + Base + Solvent (NO Metal/Ligand)

ResultDiagnosisAction Plan
Yield A ≈ Yield B Reaction is

.
Stop. You do not need expensive Pd/Ligands. Optimize base/solvent (e.g., DMSO,

).
Yield A > Yield B Pd is catalyzing the reaction.[1][2][3][4][5][6]Proceed to Module 2 (Ligand Selection) .
Yield A < Yield B Catalyst inhibition or side reactions.Catalyst is actively hindering the background

. Switch to pure

conditions.

Ligand Selection Logic (The "Brain")

If the control experiment confirms that Palladium is necessary (i.e., the substrate is not activated enough for


, or you require unique regioselectivity), you face a difficult challenge. The C–F bond is the strongest single bond to carbon (

115 kcal/mol).

The Engineering Challenge:

  • Oxidative Addition (OA): Breaking the C–F bond requires a highly electron-rich Pd(0) center.

  • Reductive Elimination (RE): Forming the C–N bond requires a bulky ligand to "squeeze" the product out.

We utilize Dialkylbiaryl Phosphines (Buchwald Ligands) to balance these opposing needs.

Ligand Decision Matrix

LigandSelection Start Start: Substrate Analysis CheckEWG Are there strong EWGs (NO2, CN) ortho/para? Start->CheckEWG SNAr Use SNAr Conditions (No Pd required) CheckEWG->SNAr Yes (High Activity) Sterics Check Amine Sterics CheckEWG->Sterics No (Requires Pd) Primary Primary Amine (Un hindered) Sterics->Primary R-NH2 Secondary Secondary Amine (Acyclic/Cyclic) Sterics->Secondary R2NH Aniline Aniline / Weak Nucleophile Sterics->Aniline Ar-NH2 BrettPhos BrettPhos (The Standard) Primary->BrettPhos RuPhos RuPhos (For Secondary Amines) Secondary->RuPhos tBuBrett tBuBrettPhos (For Amides/Anilines) Aniline->tBuBrett AdBrett AdBrettPhos (For Impossible Substrates) BrettPhos->AdBrett If Yield < 20% RuPhos->AdBrett If Yield < 20%

Caption: Decision matrix for selecting the initial ligand based on substrate electronics and amine class.

Troubleshooting & FAQs

Issue 1: "I see 100% Starting Material (SM) remaining."

Diagnosis: Oxidative Addition Failure. The Pd catalyst cannot break the C–F bond.

  • Root Cause: The ligand is not electron-rich enough, or the catalyst is dead (oxidized).

  • Solution:

    • Switch Ligand: Move to AdBrettPhos (Adamantyl-BrettPhos). The bulky adamantyl group and methoxy substituents make the Pd center exceptionally electron-rich.

    • Precatalyst: Do not use

      
       + Ligand. In situ reduction is unreliable with fluorides. Use G3-Precatalysts  (e.g., BrettPhos Pd G3) to ensure a 1:1 Pd:L ratio and immediate generation of Pd(0).
      
    • Temperature: C–F activation has a high activation energy. Increase temperature to 100–120°C.

Issue 2: "I see Hydrodefluorination (HDF) - The Fluorine is replaced by Hydrogen."

Diagnosis: The catalytic cycle is running, but


-Hydride elimination or solvent reduction is outcompeting amination.
  • Root Cause: Presence of hydride sources. Common culprits are alcohol solvents (isopropanol, ethanol) or triethylamine.

  • Solution:

    • Solvent Swap: Switch to strictly aprotic solvents: Toluene , 1,4-Dioxane , or CPME .

    • Base Change: If using alkoxide bases (NaOtBu), they can act as hydride donors. Switch to

      
        or 
      
      
      
      (anhydrous).
Issue 3: "Low yield with 'sticky' or chelating amines."

Diagnosis: Catalyst Poisoning. The amine substrate is binding to the Pd center and displacing the phosphine ligand.

  • Root Cause: Common with diamines or heterocycles (pyridines, imidazoles).

  • Solution:

    • L:Pd Ratio: Increase the Ligand:Pd ratio to 2:1 (even if using G3 precatalyst, add 1 equiv of free ligand).

    • Ligand Class: Switch to tBuBrettPhos . The massive steric bulk prevents the substrate from inhibiting the metal center.

Standardized Screening Protocol

Do not rely on "standard" conditions for chlorides. Use this protocol specifically optimized for C–F activation.

Reagents
  • Catalyst: [Ligand] Pd G3 Precatalyst (Start with BrettPhos Pd G3 ).

  • Base: Sodium tert-butoxide (

    
    ) - Store in glovebox.
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

Workflow
  • Preparation (In Glovebox):

    • Add Pd G3 Precatalyst (2 mol%, 0.02 equiv).

    • Add Aryl Fluoride (1.0 equiv).[6]

    • Add Amine (1.2 equiv).

    • Add NaOtBu (1.4 equiv).

    • Add Dioxane (0.2 M concentration).[6]

  • Execution:

    • Seal vial with a PTFE-lined cap.

    • Heat to 100°C for 12 hours. Note: C-F activation is slow; do not check at 1 hour.

  • Analysis:

    • Filter through a small pad of silica (elute with EtOAc) to remove Pd.

    • Analyze via LC-MS or GC-MS.

Data Reporting Table
EntryLigandBaseTempConversion (%)Yield (%)Notes
1BrettPhosNaOtBu100°CBaseline
2RuPhosNaOtBu100°CFor 2° amines
3AdBrettPhosNaOtBu110°CFor low reactivity
4BrettPhosK3PO4110°CIf base-sensitive

Mechanism of Failure (Visualized)

Understanding where the cycle breaks allows for rational troubleshooting.

Mechanism Pd0 L-Pd(0) Active Species OA_Complex Oxidative Addition (L-Pd-Ar-F) Pd0->OA_Complex Rate Limiting Step Amine_Bind Amine Binding OA_Complex->Amine_Bind Fail_OA FAILURE: No Reaction (C-F too strong) OA_Complex->Fail_OA e- Poor Ligand Deprotonation Deprotonation (Base) Amine_Bind->Deprotonation Product Reductive Elimination (C-N Bond) Deprotonation->Product Release Catalyst Fail_HDF FAILURE: HDF (Hydride source) Deprotonation->Fail_HDF Alcohol Solvent Product->Pd0

Caption: Catalytic cycle highlighting the critical C-F Oxidative Addition step and common failure points.

References

  • Buchwald-Hartwig Amination of Aryl Chlorides (Foundation for Ligand Design) Source: Synlett, 2012.[7] Context: Establishes the utility of benzimidazolyl phosphine ligands and the general mechanism for difficult electrophiles. 7[1][6][8][9][10][11]

  • Palladium-Catalyzed Amination of Aryl Fluorides (Mechanism & Scope) Source: J. Am. Chem. Soc., 2024.[5][9][12] Context: Detailed mechanistic study on ligand effects (KPhos/BrettPhos derivatives) and the competition between amination and hydroxylation/defluorination. 5[6][8][10][13][14]

  • Competition between SNAr and Pd-Catalysis Source: J. Am. Chem. Soc., 2003.[10] Context: A critical study demonstrating that electron-deficient aryl fluorides often react via SNAr even in the presence of Pd, necessitating control experiments. 10[6][8][10][13]

  • Hydrodefluorination Side Reactions Source: ACS Catalysis, 2014. Context: Troubleshooting guide for when C-F activation leads to reduction (HDF) instead of coupling, often due to solvent choice. 15[1][6][8][10][13][14]

Sources

Validation & Comparative

Chiral HPLC methods for determining ee% of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimized chiral HPLC strategies for determining the enantiomeric excess (ee%) of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol .

The protocols below are synthesized from industry-standard methodologies for N-aryl pyrrolidine derivatives. Due to the specific structural features of this molecule (a weakly basic N-aryl center, a hydrogen-bonding hydroxyl group, and a fluorinated aromatic ring), the methods prioritize polysaccharide-based stationary phases which offer the highest probability of baseline resolution.

Executive Summary & Strategic Analysis

Target Molecule: [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Chiral Center: C3 of the pyrrolidine ring. Challenge: Separating enantiomers of N-aryl pyrrolidines requires balancing the interaction of the hydroxyl group (H-bond donor) with the stationary phase while mitigating peak tailing caused by the nitrogen atom.

Recommended Strategy
  • Primary Approach (Normal Phase): Use an Amylose-based column (e.g., AD-H or IA) . The helical structure of amylose tris(3,5-dimethylphenylcarbamate) typically provides superior discrimination for 3-substituted pyrrolidines compared to cellulose derivatives.

  • Secondary Approach (Polar Organic): If solubility is an issue or normal phase fails, use Polar Organic Mode (Acetonitrile/Methanol) on an immobilized phase (e.g., Chiralpak IA/IC).

  • Detection: UV at 254 nm (targeting the fluorophenyl chromophore).

Comparative Analysis of Methods

The following table contrasts the three most effective method candidates for this specific structural class.

FeatureMethod A: The "Gold Standard" Method B: The "Alternative" Method C: LC-MS Compatible
Column Chiralpak AD-H (Amylose derivative)Chiralcel OD-H (Cellulose derivative)Chiralpak IA (Immobilized Amylose)
Mode Normal Phase (NP)Normal Phase (NP)Reversed Phase (RP)
Mobile Phase Hexane : IPA : DEA (90:10:0.1)Hexane : EtOH : DEA (90:10:0.[1]1)Water : ACN (40:60) + 10mM NH₄HCO₃
Resolution (

)
Typically > 2.0 (High)Variable (Medium)High (pH dependent)
Run Time 15 – 20 min20 – 30 min10 – 15 min
Pros Proven track record for pyrrolidines; excellent peak shape.Different selectivity; useful if AD-H co-elutes impurities.MS-compatible; robust column; lower solvent cost.
Cons Incompatible with "aggressive" solvents (DCM, THF).Slower equilibration; higher backpressure with Ethanol.Requires careful pH control to suppress ionization.

Analyst Note: Method A is the recommended starting point. The addition of Diethylamine (DEA) is critical to mask residual silanol activity and ensure sharp peaks for the amine functionality.

Detailed Experimental Protocols

Method A: Normal Phase (Amylose-Based)

Best for: Routine QC, high-resolution separation of crude reaction mixtures.

1. Instrument Setup:

  • System: HPLC with UV/Vis or PDA detector.

  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).

  • Temperature: 25 °C.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: 254 nm (primary), 210 nm (secondary).

2. Mobile Phase Preparation:

  • Solvent A: n-Hexane (HPLC Grade).

  • Solvent B: Isopropanol (IPA) containing 0.1% Diethylamine (DEA).

  • Composition: Isocratic 90% A / 10% B.[3]

    • Optimization: If retention is too low (

      
      ), decrease IPA to 5%. If resolution is poor, switch IPA to Ethanol.
      

3. Sample Preparation:

  • Dissolve 1.0 mg of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol in 1.0 mL of Ethanol (or Mobile Phase).

  • Note: Avoid dissolving in pure hexane as the polar hydroxyl group may lead to precipitation.

  • Filter through a 0.45 µm PTFE syringe filter.

4. System Suitability Criteria:

  • Tailing Factor (

    
    ):  < 1.5 for both enantiomers.
    
  • Resolution (

    
    ):  > 1.5 (Baseline separation).
    
Method C: Reversed Phase (Immobilized)

Best for: LC-MS analysis, biological samples, or trace impurity profiling.

1. Instrument Setup:

  • System: UHPLC or HPLC compatible with aqueous buffers.

  • Column: Chiralpak IA-3 or IC-3 (150 × 4.6 mm, 3 µm).

  • Temperature: 30 °C.

2. Mobile Phase:

  • Buffer: 20 mM Ammonium Bicarbonate (pH ~8.5). High pH ensures the amine is neutral, improving interaction with the chiral selector.

  • Organic: Acetonitrile (ACN).

  • Gradient: 40% B to 60% B over 10 minutes.

Method Development Decision Tree

The following diagram illustrates the logical workflow for developing and optimizing the method for this specific molecule.

ChiralMethodDevelopment Start Start: [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Sample Screen1 Screen 1: Chiralpak AD-H Hex/IPA/DEA (90:10:0.1) Start->Screen1 CheckRes Check Resolution (Rs) & Tailing Screen1->CheckRes Success Method Validated (Use for QC) CheckRes->Success Rs > 1.5 Fail1 Rs < 1.5 or Tailing > 1.5 CheckRes->Fail1 Rs < 1.5 Screen2 Screen 2: Switch Modifier Hex/EtOH/DEA (90:10:0.1) Fail1->Screen2 CheckRes2 Check Rs Screen2->CheckRes2 CheckRes2->Success Rs > 1.5 Fail2 Still Poor Separation CheckRes2->Fail2 Rs < 1.5 Screen3 Screen 3: Change Selector Chiralcel OD-H or Chiralpak IC Fail2->Screen3 CheckRes3 Check Rs Screen3->CheckRes3 CheckRes3->Success Rs > 1.5 RP_Switch Switch to Reversed Phase Chiralpak IA / NH4HCO3 / ACN CheckRes3->RP_Switch Fail

Caption: Decision tree for optimizing chiral separation of N-aryl pyrrolidine derivatives.

References

  • BenchChem. Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Retrieved from .

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from .

  • Sigma-Aldrich (Merck). Basics of Chiral HPLC and Chiral Stationary Phases. Retrieved from .

  • Wang, X., et al. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines. J. Am. Chem. Soc., 2023.[5] Retrieved from .

  • Agilent Technologies. Separation of Enantiomers of Amphetamine-Related Drugs and Structural Isomers. Application Note. Retrieved from .

Sources

A Comparative Guide to the Biological Activity of 2-Fluoro and 4-Fluoro Phenylpyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into a molecular scaffold can profoundly influence its biological activity. This guide provides a detailed comparative analysis of 2-fluoro and 4-fluoro phenylpyrrolidines, focusing on their differential effects on key monoamine transporters. By examining the structure-activity relationships and providing in-depth experimental protocols, this document serves as a critical resource for researchers engaged in the design and development of novel central nervous system (CNS) agents.

The Significance of Fluorine Substitution in Phenylpyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When coupled with a phenyl ring, it provides a versatile framework for targeting a range of biological entities, most notably the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).

The introduction of a fluorine atom to the phenyl ring is a well-established strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. The position of this substitution—ortho (2-fluoro) versus para (4-fluoro)—can lead to distinct biological outcomes due to differences in electronics, lipophilicity, and steric hindrance.

  • Electronic Effects: Fluorine is the most electronegative element, and its placement on the phenyl ring can alter the electron density of the aromatic system, influencing interactions with receptor binding sites.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of metabolism, thereby increasing the compound's half-life.

  • Conformational Constraints: The steric bulk of the fluorine atom, though small, can restrict the rotation of the phenyl ring, favoring specific conformations that may have higher affinity for the target protein.

While direct comparative studies on simple 2-fluoro and 4-fluoro phenylpyrrolidines are limited, we can infer their potential activities by examining related structures and established structure-activity relationships (SAR).

Comparative Biological Activity at Monoamine Transporters

The primary molecular targets for many phenylpyrrolidine-based compounds are the monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft. Inhibition of these transporters can lead to a range of therapeutic effects, from antidepressant to stimulant properties.

Dopamine Transporter (DAT)

Atypical dopamine transporter (DAT) inhibitors are of significant interest for their potential in treating psychostimulant abuse without exhibiting stimulant properties themselves. In a series of (bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which share a fluorinated phenyl moiety with the compounds of interest, high DAT affinity was observed.[1] For instance, certain analogues showed DAT affinities (Ki) in the nanomolar range.[1] While direct data for 2-fluoro phenylpyrrolidine is scarce, studies on related α-pyrrolidinopropiophenone derivatives show that they inhibit the human DAT in the low micromolar range.[2][3]

Based on general SAR principles, a 4-fluoro substitution is often well-tolerated and can enhance DAT affinity. The para position is sterically less demanding and the electronic effects of fluorine can be favorable for binding. In contrast, a 2-fluoro substitution can introduce steric hindrance that may either be detrimental or, in some cases, lead to a more specific conformational lock that enhances affinity.

Serotonin Transporter (SERT)

The serotonin transporter is a primary target for antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs). The specificity of SSRIs for SERT is often dependent on halogen substitutions on the phenyl ring.[4] Crystal structures of the bacterial SERT homolog, LeuT, in complex with SSRIs have revealed a specific halogen-binding pocket.[4] This suggests that the position of the fluorine atom on the phenyl ring is crucial for high-affinity binding to SERT.

In a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, high affinity for SERT was observed, with Ki values in the nanomolar range.[5][6] This highlights the favorable interaction of the 4-fluorophenyl moiety with the SERT binding site. For 2-fluoro analogs, while less common in reported high-affinity SERT ligands, the potential for specific interactions cannot be discounted and would depend on the overall conformation of the molecule within the binding pocket.

Norepinephrine Transporter (NET)

The norepinephrine transporter is a target for drugs used to treat conditions like ADHD and depression. Similar to DAT and SERT, the interaction with NET is sensitive to the substitution pattern on the phenyl ring. Studies on α-pyrrolidinopropiophenone derivatives have shown that these compounds can inhibit the human NET in the low micromolar range.[2][3] In some cases, these derivatives have been found to be selective partial releasers at hNET.[2][3]

The influence of fluorine substitution on NET affinity follows similar principles as for DAT and SERT. The electronic and steric properties of the fluorine atom at either the 2- or 4-position will dictate the binding affinity and selectivity.

Summary of Expected Biological Activities

The following table summarizes the inferred biological activity profile of 2-fluoro and 4-fluoro phenylpyrrolidines based on data from structurally related compounds. It is crucial to note that these are projections and require direct experimental validation.

Transporter2-Fluoro Phenylpyrrolidine (Inferred Activity)4-Fluoro Phenylpyrrolidine (Inferred Activity)Rationale / Supporting Evidence
DAT Moderate to high affinityHigh affinity4-fluoro substitution is common in potent DAT inhibitors.[1] 2-fluoro substitution may introduce steric effects that could either enhance or decrease affinity depending on the specific analog.
SERT Moderate to high affinityHigh affinityA halogen binding pocket in SERT suggests the importance of fluorine substitution.[4] 4-fluoro analogs have shown high SERT affinity in related scaffolds.[5][6]
NET Moderate to high affinityModerate to high affinityPyrrolidine-containing compounds show activity at NET.[2][3] The effect of fluorine position is likely to be subtle and dependent on other structural features.

Experimental Protocols

To empirically determine and compare the biological activities of 2-fluoro and 4-fluoro phenylpyrrolidines, standardized in vitro assays are essential. The following are detailed protocols for radioligand binding and neurotransmitter uptake assays.

Radioligand Binding Assay for DAT, SERT, and NET

This assay measures the affinity of the test compounds for the monoamine transporters by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of 2-fluoro and 4-fluoro phenylpyrrolidines at hDAT, hSERT, and hNET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), fluoxetine (for SERT), desipramine (for NET).

  • Test compounds (2-fluoro and 4-fluoro phenylpyrrolidines) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Workflow Diagram:

RadioligandBindingAssay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep_cells Culture HEK293 cells expressing target transporter harvest Harvest and homogenize cells in assay buffer prep_cells->harvest centrifuge Centrifuge to pellet membranes harvest->centrifuge resuspend Resuspend membrane pellet in fresh assay buffer centrifuge->resuspend add_reagents Add membrane prep, radioligand, and test compound to 96-well plate resuspend->add_reagents incubate Incubate at room temperature (e.g., 60-90 min) add_reagents->incubate filter Rapidly filter plate contents through glass fiber filters incubate->filter wash Wash filters with ice-cold assay buffer filter->wash dry_count Dry filters and add scintillation cocktail, then count radioactivity wash->dry_count plot Plot % inhibition vs. log[compound] dry_count->plot calculate_ic50 Calculate IC50 from the curve plot->calculate_ic50 calculate_ki Calculate Ki using the Cheng-Prusoff equation calculate_ic50->calculate_ki

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the transporter of interest to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known inhibitor.

      • Test Compound: Membrane preparation, radioligand, and varying concentrations of the 2-fluoro or 4-fluoro phenylpyrrolidine.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assay

This functional assay measures the ability of the test compounds to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Objective: To determine the IC50 value for the inhibition of dopamine, serotonin, or norepinephrine uptake by 2-fluoro and 4-fluoro phenylpyrrolidines.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET, plated in 96-well plates.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds (2-fluoro and 4-fluoro phenylpyrrolidines) at various concentrations.

  • Lysis buffer (e.g., 1% SDS).

  • Scintillation cocktail and liquid scintillation counter.

Workflow Diagram:

UptakeAssay cluster_cell_prep Cell Preparation cluster_assay_proc Uptake Assay cluster_termination Termination & Lysis cluster_analysis_uptake Counting & Analysis plate_cells Plate HEK293 cells expressing target transporter in 96-well plates grow_cells Allow cells to adhere and grow to confluency plate_cells->grow_cells preincubate Pre-incubate cells with test compound or vehicle grow_cells->preincubate add_radiolabel Add radiolabeled neurotransmitter and incubate for a short period (e.g., 5-10 min) preincubate->add_radiolabel stop_uptake Stop uptake by rapidly washing with ice-cold buffer add_radiolabel->stop_uptake lyse_cells Lyse cells with lysis buffer stop_uptake->lyse_cells transfer_count Transfer lysate to scintillation vials, add cocktail, and count lyse_cells->transfer_count plot_uptake Plot % uptake inhibition vs. log[compound] transfer_count->plot_uptake calculate_ic50_uptake Calculate IC50 from the curve plot_uptake->calculate_ic50_uptake

Caption: Workflow for Neurotransmitter Uptake Assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate HEK293 cells expressing the transporter of interest in 96-well plates and allow them to grow to a confluent monolayer.

  • Uptake Assay:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells for a short period (e.g., 10-15 minutes) with varying concentrations of the 2-fluoro or 4-fluoro phenylpyrrolidine or vehicle.

    • Initiate the uptake by adding the radiolabeled neurotransmitter to each well.

    • Incubate for a short, defined period (e.g., 5-10 minutes) at room temperature or 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

    • Lyse the cells by adding a lysis buffer to each well.

  • Counting and Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

    • Calculate the percentage of uptake inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

Signaling Pathways and Logical Relationships

The interaction of 2-fluoro and 4-fluoro phenylpyrrolidines with monoamine transporters directly impacts synaptic neurotransmission. By inhibiting the reuptake of dopamine, serotonin, or norepinephrine, these compounds increase the concentration of the respective neurotransmitter in the synaptic cleft, leading to enhanced postsynaptic receptor activation.

Signaling Pathway Diagram:

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron neurotransmitter Neurotransmitter (Dopamine, Serotonin, or Norepinephrine) reuptake Reuptake neurotransmitter->reuptake synaptic_neurotransmitter Synaptic Neurotransmitter neurotransmitter->synaptic_neurotransmitter transporter Monoamine Transporter (DAT, SERT, or NET) reuptake->transporter receptor Postsynaptic Receptor synaptic_neurotransmitter->receptor signaling Downstream Signaling receptor->signaling phenylpyrrolidine 2- or 4-Fluoro Phenylpyrrolidine phenylpyrrolidine->inhibition inhibition->transporter Inhibition

Caption: Inhibition of Monoamine Transporters.

Conclusion and Future Directions

The precise positioning of a fluorine atom on the phenyl ring of a pyrrolidine scaffold offers a powerful tool for fine-tuning the pharmacological profile of CNS-active compounds. While direct comparative data for 2-fluoro and 4-fluoro phenylpyrrolidines is not yet abundant, analysis of related structures and established SAR principles suggests that both isomers are likely to exhibit significant activity at monoamine transporters. The 4-fluoro position is a well-validated site for enhancing affinity at DAT and SERT. The 2-fluoro position, while potentially introducing steric challenges, may offer a path to improved selectivity or unique pharmacological properties.

The experimental protocols provided in this guide offer a robust framework for the direct, head-to-head comparison of these and other novel phenylpyrrolidine derivatives. Such studies are crucial for elucidating the nuanced structure-activity relationships that govern the interaction of these compounds with their biological targets. Future research should focus on the systematic synthesis and evaluation of both 2- and 4-fluorinated phenylpyrrolidines to build a comprehensive understanding of their therapeutic potential.

References

  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PMC. [Link]

  • α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. MedUni Wien ePub. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

  • Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. PubMed. [Link]

  • Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

  • Affinities of dopamine analogs for monoamine granular and plasma membrane transporters. PubMed. [Link]

  • Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity. PubMed. [Link]

  • α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. PubMed. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. [Link]

  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. ResearchGate. [Link]

  • Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. PMC. [Link]

  • Structure Modeling of the Norepinephrine Transporter. MDPI. [Link]

  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. PMC. [Link]

  • α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. ResearchGate. [Link]

  • Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. PMC. [Link]

  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie. [Link]

  • Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature. [Link]

  • Fluorinated diaryl sulfides as serotonin transporter ligands: synthesis, structure-activity relationship study, and in vivo evaluation of fluorine-18-labeled compounds as PET imaging agents. PubMed. [Link]

  • Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. PubMed. [Link]

  • cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. PubMed. [Link]

  • Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed. [Link]

  • Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluati. ScienceOpen. [Link]

  • Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). PubMed. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed. [Link]

  • Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers. [Link]

  • Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. PubMed. [Link]

  • Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. ChEMBL. [Link]

  • 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights^. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]

  • Pharmacological profile of neuroleptics at human monoamine transporters. PubMed. [Link]

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Structural Elucidation of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Analogs Content Type: Technical Comparison & Methodology Guide Author Persona: Senior Application Scientist (Structural Chemistry)

Executive Summary: The "Chiral Cliff" in Pyrrolidine Scaffolds

In the development of CNS-active agents and kinase inhibitors, the [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol scaffold presents a classic structural chemistry challenge. While the 2-fluorophenyl group provides metabolic stability and lipophilicity, the pyrrolidine ring introduces conformational flexibility ("puckering"), and the hydroxymethyl group at position 3 creates a critical chiral center.

For drug development professionals, the "product" here is definitive stereochemical assignment . This guide objectively compares Small Molecule X-ray Crystallography (SC-XRD) against its primary alternatives—Vibrational Circular Dichroism (VCD) and NMR Derivatization —demonstrating why SC-XRD remains the gold standard for this specific class of analogs, provided specific crystallization protocols are followed.

Comparative Analysis: X-ray vs. Orthogonal Methods[1]

The following decision matrix evaluates the performance of SC-XRD against alternative methods for N-aryl pyrrolidine analogs.

Table 1: Performance Matrix for Absolute Configuration Assignment
FeatureX-ray Crystallography (SC-XRD) Vibrational Circular Dichroism (VCD) NMR (Mosher's Method)
Primary Output 3D Atomic Coordinates & Absolute Config (R/S)Solution-phase Conformational PopulationRelative Configuration (Diastereomeric shift)
Sample State Solid (Single Crystal required) Liquid / SolutionSolution
Confidence Level >99% (Flack Parameter) ~95% (Dependent on DFT theory level)~90% (Risk of conformational averaging)
Throughput Low (Days to Weeks for crystal growth)High (Hours)Medium (Derivatization required)
Material Req. <1 mg (recoverable)5–10 mg (recoverable)5–10 mg (consumed)
Scaffold Specificity High: Resolves ring puckering & F-contactsMedium: F-atom is a weak IR chromophoreLow: Pyrrolidine ring flexibility blurs

Senior Scientist Insight: Why X-ray Wins for this Scaffold

While VCD is excellent for oils, the [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol analogs often exhibit rapid ring inversion (envelope


 twist) in solution. This averages the NMR signals and complicates VCD spectra calculation. X-ray crystallography "freezes" the molecule in its lowest energy solid-state conformation, providing the only unambiguous map of the C-F...H  and C-F...C=O  intermolecular interactions that drive potency in biological targets.

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for characterizing these analogs. Note the "Salt Screen" loop, which is essential for this specific oily scaffold.

G Start Input: [1-(2-Fluorophenyl) pyrrolidin-3-yl]methanol Analog StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Yes Oil Oil / Amorphous StateCheck->Oil No XRD SC-XRD Data Collection (Cu Source preferred) Solid->XRD VCD VCD Analysis (Solution Phase) Oil->VCD Fast Path SaltScreen Salt Screening Protocol (HCl, Oxalate, Tartrate) Oil->SaltScreen Rigorous Path Result Definitive Absolute Configuration VCD->Result DFT Match Success Crystallization Success? SaltScreen->Success Success->XRD Crystals Formed Mosher NMR Derivatization (Mosher Ester) Success->Mosher Persistent Oil XRD->Result Flack x < 0.1 Mosher->Result Delta-delta analysis

Figure 1: Decision matrix for stereochemical assignment of flexible pyrrolidine analogs.

Technical Deep Dive: The X-ray Data Package

When you choose X-ray crystallography for this scaffold, you are not just buying a picture; you are acquiring a dataset that validates the molecule's behavior.

A. The "Anti-Oil" Protocol: Salt Formation

The free base of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is typically an oil due to the rotational freedom of the N-aryl bond and the pyrrolidine ring. To generate diffraction-quality crystals, you must lock the nitrogen lone pair.

Recommended Protocol:

  • Dissolution: Dissolve 10 mg of the analog in minimal Ethanol (EtOH).

  • Acid Addition: Add 1.05 equivalents of L-(+)-Tartaric acid (for chiral resolution potential) or Fumaric acid (for robust packing). Note: Avoid HCl initially as hygroscopic salts are common with this scaffold.

  • Vapor Diffusion: Place the vial in a jar containing Hexane or Diethyl Ether.

  • Harvest: Bi-refringent prisms typically appear within 48-72 hours.

B. Critical Data Parameters

For a successful publishable dataset of this analog, your crystallographic data must meet these metrics:

ParameterTarget ValueSignificance
Radiation Source Cu K

(

Å)
Essential for absolute configuration. The Fluorine atom provides just enough anomalous scattering signal with Copper radiation to determine chirality without heavy atom derivatization [1].
Flack Parameter < 0.10 (u < 0.04) Confirms absolute stereochemistry (e.g., S-enantiomer) with >99% certainty.
Resolution 0.80 Å or better Required to resolve the disorder in the pyrrolidine ring (puckering).
Disorder Model Two-part variable Expect the pyrrolidine ring C3 and C4 atoms to occupy two positions (envelope up/down).
C. Structural Insights: The Fluorine Effect

Data from the Cambridge Structural Database (CSD) suggests that the 2-fluorophenyl group is not passive. In the crystal lattice of these analogs, look for Orthogonal Multipolar Interactions :

  • Interaction: C–F

    
     C=O (carbonyl of neighboring molecule or counter-ion).
    
  • Geometry: Distance

    
     Å; Angle 
    
    
    
    .
  • Impact: These interactions often dictate the solid-state packing and can mimic binding pocket interactions in protein targets [2].

Experimental Workflow: From Synthesis to Structure

This protocol ensures self-validating results. If the Flack parameter is ambiguous (> 0.1), the protocol loops back to the Heavy Atom strategy.

Workflow cluster_0 Phase 1: Crystal Engineering cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis Synthesis Crude Analog Salt Salt Formation (Tartrate/HBr) Synthesis->Salt Grow Vapor Diffusion (EtOH/Hexane) Salt->Grow Mount Cryo-Mount (100 K) Grow->Mount Collect Diffraction (Cu Source) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Check Check Flack (x) Refine->Check Publish Data Publish Data Check->Publish Data x < 0.1 Re-Crystallize\n(p-Bromobenzoate) Re-Crystallize (p-Bromobenzoate) Check->Re-Crystallize\n(p-Bromobenzoate) x > 0.1

Figure 2: Step-by-step experimental workflow for X-ray structure determination.

References

  • Parsons, S. (2025). Determination of Absolute Configuration using X-ray Crystallography. Oxford University Crystallography Service. Link

  • Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine as a Hydrogen-Bond Acceptor: Recent Data from the Cambridge Structural Database. European Journal of Inorganic Chemistry. Link

  • Stephens, P. J., et al. (2010). Structural Determination of Chiral Molecules using VCD. American Laboratory. Link

  • Seco, J. M., et al. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

  • Cambridge Crystallographic Data Centre (CCDC) . CSD Entry: Fluorinated Pyrrolidine Analogs. Link

Safety Operating Guide

EHS Operational Guide: Disposal of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step safety and logistical guide for the proper laboratory disposal of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol, designed for researchers and Environmental Health and Safety (EHS) professionals.

Chemical Profile & Disposal Causality

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS: 1017444-90-4) is a fluorinated, nitrogen-containing organic building block commonly utilized in pharmaceutical research[1][2]. From a waste management perspective, the presence of the fluorine atom on the aromatic ring dictates its classification and downstream treatment.

The Causality of Halogenated Segregation: Under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, organic waste containing halogens (fluorine, chlorine, bromine, iodine) must be strictly segregated from non-halogenated solvent waste[3][4].

  • Thermal Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Destroying fluorinated organic compounds requires specialized high-temperature incineration (often >1000°C) to ensure complete thermal decomposition and prevent the formation of volatile fluorinated products of incomplete combustion (PICs)[5][6].

  • Corrosive Byproducts: Combusting fluorinated organics generates hydrogen fluoride (HF) gas. Facilities processing this waste must be equipped with specialized caustic flue-gas scrubbers to neutralize the acidic exhaust before environmental release[5][7].

  • Economic & Safety Impact: Mixing halogenated waste with non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and preventing the non-halogenated portion from being recycled for fuel blending[4][8].

Step-by-Step Laboratory Waste Management Protocol

This protocol outlines the self-validating workflow for managing this compound at the laboratory bench prior to institutional EHS collection.

Step 1: Waste Characterization and Segregation

  • Identify the waste stream. Because [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol contains fluorine, it must be designated exclusively for the Halogenated Organic Waste stream[4].

  • Causality Check: Never mix this compound with standard non-halogenated solvents (e.g., pure ethanol, acetone, or hexanes) to prevent cross-contamination and elevated incineration costs[8][9].

Step 2: Primary Containment

  • Transfer the solid or dissolved waste into a chemically compatible, EPA-compliant container (typically high-density polyethylene (HDPE) or glass)[3].

  • Ensure the container features a secure, vapor-tight seal. Do not leave funnels in the container when not actively adding waste.

Step 3: RCRA-Compliant Labeling

  • Attach a standard Hazardous Waste tag immediately upon the first addition of the chemical to the container[4].

  • Explicitly list the full chemical name: "[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol" and its approximate concentration. Do not use abbreviations or chemical formulas[4].

  • Check the appropriate hazard boxes: Toxic and Halogenated .

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the sealed, labeled container in a designated, well-ventilated SAA, utilizing secondary containment (e.g., a spill tray) to capture potential leaks[9].

  • Keep the container segregated from incompatible materials, particularly strong oxidizing agents and concentrated acids.

Step 5: EHS Transfer and Final Disposal

  • Submit a waste pickup request to your institution's EHS department before the container reaches its maximum accumulation time (typically 60 to 90 days, depending on generator status) or volume limit[8].

  • EHS will manifest the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF) capable of rotary kiln or liquid injection incineration with caustic scrubbing[7].

Quantitative Data: Halogenated Incineration Parameters

To ensure the destruction of fluorinated compounds and prevent the environmental release of hazardous byproducts, licensed TSDFs adhere to strict operational parameters.

ParameterOperational RequirementCausality / Rationale
Destruction Technology Rotary Kiln or Liquid Injection IncineratorProvides the extreme thermal environment necessary to break stable C-F and aromatic bonds[7].
Minimum Temperature > 1000°CRequired to overcome the high bond dissociation energy of carbon-halogen bonds[5][6].
Residence Time Minimum 2.0 secondsEnsures complete combustion, preventing the formation of volatile fluorinated compounds (VFCs)[5][6].
Off-Gas Treatment Caustic Scrubber SystemNeutralizes highly corrosive and toxic Hydrogen Fluoride (HF) gas generated during combustion[5][7].
Destruction Efficiency > 99.99%Mandated by EPA standards to prevent environmental contamination[5].

Disposal Workflow Visualization

The following diagram illustrates the logical flow of[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol from laboratory generation to safe environmental neutralization.

DisposalWorkflow Start Waste Generation: [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Segregate Waste Segregation: Halogenated Organic Stream Start->Segregate Identify F-atom Contain Containment & Labeling: Sealed, Compatible Container Segregate->Contain Prevent mixing EHS EHS Collection & Manifesting Contain->EHS RCRA compliance Incinerate High-Temp Incineration (>1000°C, 2s residence) EHS->Incinerate Licensed transport Scrubber Caustic Scrubber (HF Gas Neutralization) Incinerate->Scrubber Off-gas treatment Safe Environmental Safety Scrubber->Safe Neutralized exhaust

Caption: Operational workflow for the segregation, containment, and thermal destruction of fluorinated organic waste.

References

  • [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Product Information. gjbzwz.com.
  • [1-(2-fluorophenyl)pyrrolidin-3-yl]methanol Catalog. Accela ChemBio Inc.
  • Proper Disposal of Fluorophosphazenes and Fluorinated Organics. Benchchem.
  • EPA Draft Guidance on Destruction and Disposal of Fluorinated Compounds. EWG.org.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University.
  • Hazardous & Regulated Waste Management Guide. Western Kentucky University.
  • Guidelines for Solvent Waste Recycling & Disposal. AllSource Environmental.

Sources

Personal protective equipment for handling [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Defense in Depth" Philosophy

Handling [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol requires more than generic compliance; it demands a "Defense in Depth" strategy. As a fluorinated pyrrolidine scaffold, this compound presents a dual-hazard profile: the basicity and potential corrosivity of the pyrrolidine ring combined with the metabolic stability and lipophilicity of the fluorophenyl group.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide field-proven operational logic. Our goal is to protect the researcher from acute exposure while ensuring the integrity of the chemical for downstream applications in drug discovery.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the specific molecular threats. Specific toxicological data for this exact isomer is often proprietary or sparse, necessitating the Precautionary Principle based on structural analogs (e.g., Pyrrolidine, Fluorobenzene).

Hazard CategoryRisk DriverMechanism of Action
Dermal Absorption High The fluorine substitution increases lipophilicity, potentially facilitating transport across the stratum corneum [1].
Chemical Burns/Irritation Medium-High The pyrrolidine nitrogen is basic. Prolonged contact can cause caustic burns or severe dermatitis [2].
Ocular Damage High Amines are notoriously damaging to corneal tissue. Vapors or splashes can cause irreversible clouding.
Inhalation Medium While likely a low-volatility oil or solid, aerosols generated during weighing or transfer are potent respiratory irritants.

PPE Selection Matrix: The Barrier Strategy

Standard "lab safety" advice is insufficient. Below is the specific PPE configuration required for handling this compound, validated against permeation breakthrough logic.

Hand Protection: The "Double-Shell" Protocol

Do not rely on single nitrile gloves. Fluorinated amines can degrade thin nitrile films, and the lipophilic nature of the compound aids permeation.

  • Primary Layer (Inner): 4 mil Nitrile (Examination Grade). Acts as a second skin and sweat barrier.

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (High Dexterity). This is the sacrificial barrier.

  • Change Frequency: Immediately upon splash contact or every 60 minutes of active handling.

  • Why? Research indicates that movement and stretching can reduce breakthrough times of nitrile gloves by up to 50% [3].

Eye & Face Protection[1][2][3][4]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1+ D3 rating). Safety glasses with side shields are insufficient due to the risk of liquid creep or aerosol bypass.

  • High-Volume/Synthesis: Face Shield required over goggles if handling >100g or working with pressurized vessels.

Respiratory & Body Protection[2][5]
  • Engineering Control (Primary): All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Body: Chemical-resistant lab coat (poly-cotton blend minimum; Nomex if working with pyrophoric reagents in the same workflow). Ensure cuffs are tucked under the outer glove (gauntlet style) to prevent skin exposure at the wrist.

Operational Workflow: Step-by-Step

This workflow integrates safety into the experimental process.

HandlingWorkflow Start Start: Preparation Check Check Engineering Controls (Hood Flow/Sash Height) Start->Check Donning Don PPE: Double Nitrile + Goggles Check->Donning Weighing Weighing/Transfer (Static Control Essential) Donning->Weighing In Fume Hood Solubilization Solubilization (Exothermic Check) Weighing->Solubilization Decon Decontamination (Solvent Wipe) Solubilization->Decon Doffing Doff PPE & Wash Hands Decon->Doffing

Figure 1: Operational logic flow ensuring engineering controls are verified before PPE donning.

Phase 1: Preparation
  • Static Mitigation: Fluorinated solids often carry high static charges. Use an ionizing fan or anti-static gun inside the hood to prevent powder scattering (aerosolization risk).

  • Solvent Selection: Identify your solvent (e.g., DCM, MeOH). Ensure your outer gloves are compatible with the solvent as well as the solute.

Phase 2: Active Handling
  • Transfer: Use a disposable spatula or pipette. Never pour from a large container; aliquot into a secondary container first.

  • Spill Management: If a minor spill occurs on the glove, do not wipe it . Remove the outer glove immediately, wash the inner glove with soap/water, and don a new outer glove.

Phase 3: Decontamination
  • Wipe Down: Wipe all tools and the balance area with a solvent-dampened tissue (Acetone or Ethanol) before removing them from the hood.

  • Waste Segregation: Dispose of wipes in the Solid Hazardous Waste stream, not regular trash.

Emergency Response Protocols

In the event of containment failure, immediate action defines the outcome.

ScenarioImmediate ActionSecondary Action
Eye Contact Flush for 15 mins immediately at eyewash station. Hold eyelids open.Seek medical attention.[1][2][3][4][5][6] Provide SDS to medical personnel.
Skin Contact Remove contaminated clothing.[2][4][6] Flush with water for 15 mins.Monitor for delayed erythema (redness) common with fluorinated irritants.
Inhalation Move to fresh air.[1][2][3][4][6]If breathing is difficult, oxygen should be administered by trained personnel.

Disposal & Environmental Stewardship

Improper disposal of fluorinated compounds poses long-term environmental risks due to the stability of the C-F bond.

  • Classification: Segregate as Halogenated Organic Waste . Do not mix with non-halogenated solvents (e.g., Acetone/Hexane waste) if your facility separates them, as halogenated waste incineration is more costly and requires specific scrubbers [4].

  • Container Labeling: Clearly mark the waste container with the full chemical name. Do not use abbreviations like "Fluoro-SM."

  • Rinsate: The first two rinses of the reaction vessel must go into the halogenated waste stream.

References

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7c: Endpoint Specific Guidance. (Discusses absorption of lipophilic substances). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

  • Phalen, R.N. and Wong, W.K. "Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement." Journal of Occupational and Environmental Hygiene, 2012. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. (Defines F-listed halogenated solvent wastes). Available at: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.